Triethyl 2-phosphonopropionate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-66-9 | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
triethyl 2-phosphonopropionate CAS number and properties
An In-depth Technical Guide to Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It details its chemical and physical properties, significant applications in research and development, and provides procedural insights into its primary application in the Horner-Wadsworth-Emmons reaction.
Core Properties of this compound
This compound, identified by the CAS Number 3699-66-9 , is an organophosphorus compound widely utilized for carbon-carbon bond formation.[1][2][3] Its molecular formula is C9H19O5P, and it has a molecular weight of 238.22 g/mol .[1][3][4]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 3699-66-9[1][2][3][5] |
| Molecular Formula | C9H19O5P[1][3][4][6] |
| Molecular Weight | 238.22 g/mol [1][3][6] |
| Appearance | Clear, colorless to light yellow liquid[1][2][5][6] |
| Density | 1.111 g/mL at 25 °C[1][6] |
| Boiling Point | 143-144 °C at 12 mmHg[1][6] |
| Refractive Index | n20/D 1.431[1][6] |
| Flash Point | 89 °C (192 °F) - closed cup |
| Solubility | Miscible with chloroform (B151607) and methanol[1] |
| Storage Temperature | Room Temperature, under inert atmosphere[1][5] |
Applications in Research and Drug Development
This compound is a crucial reagent, primarily known for its role in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters with high E-selectivity.[7][8][9] Its applications extend across various fields:
-
Organic Synthesis : It is a key building block for creating α-methyl-α,β-unsaturated esters by reacting with a wide range of aldehydes and ketones.[5][7][10] This reactivity is fundamental in the synthesis of complex organic molecules and natural products, such as floresolide B.[1]
-
Pharmaceutical Development : The phosphonate (B1237965) moiety is significant in medicinal chemistry. This compound serves as an intermediate in the synthesis of phosphonate-based drugs, which are investigated for their potential antiviral and anticancer properties.[6] It has also been implicated in studies of inhibitors for Epstein-Barr virus transmission.[1]
-
Agrochemicals : It is used as an intermediate in the manufacturing of agrochemicals, including herbicides and insecticides, to help enhance crop protection.[6]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[8][9] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig reagent.[8] A key benefit is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal during the workup process.[8][9]
The reaction typically proceeds with high stereoselectivity, yielding predominantly the (E)-alkene.[8][9] The mechanism involves the deprotonation of the phosphonate, followed by the nucleophilic attack of the resulting carbanion on an aldehyde or ketone to form an intermediate, which then eliminates a phosphate salt to yield the alkene.[8]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocols
The following are generalized protocols for performing a Horner-Wadsworth-Emmons reaction using this compound. The specific base, solvent, and temperature conditions can be optimized depending on the substrate and desired outcome.[11]
Protocol 1: Using Sodium Hydride (NaH)
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (B95107) (THF).
-
Carbanion Formation : Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Reaction Incubation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen gas evolution ceases.
-
Addition of Carbonyl : Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[11]
Protocol 2: Using Lithium Hydroxide (B78521) (LiOH) - Solvent-Free
For a more environmentally friendly approach, a solvent-free reaction can be employed, which has shown high E-selectivity.[7]
-
Mixing Reagents : In a flask, mix the aldehyde, this compound, and a base such as lithium hydroxide monohydrate (LiOH·H₂O).
-
Reaction : Stir the mixture at room temperature. The reaction with aromatic aldehydes using LiOH·H₂O can achieve 95–99% E-selectivity in high yields (83–97%).[7]
-
Monitoring and Workup : Monitor the reaction by TLC. Upon completion, the product can be isolated through standard extraction and purification techniques.
Caption: General experimental workflow for the HWE reaction.
Safety and Handling
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. It is a combustible liquid and should be stored away from ignition sources. For purification, fractional distillation using a high reflux ratio is recommended.[1] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. This compound | 3699-66-9 [chemicalbook.com]
- 2. This compound | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ETHYL 2-(DIETHOXYPHOSPHORYL)PROPANOATE | CAS 3699-66-9 [matrix-fine-chemicals.com]
- 4. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | CAS#:3699-66-9 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Triethyl 2-Phosphonopropionate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-phosphonopropionate is a versatile organophosphorus compound widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction, and a summary of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol (B145695) and acetone.[1] It is a stable compound under normal conditions but can undergo hydrolysis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉O₅P | [3] |
| Molecular Weight | 238.22 g/mol | [3] |
| CAS Number | 3699-66-9 | [3] |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Density | 1.111 g/mL at 25 °C | |
| Boiling Point | 143-144 °C at 12 mmHg | |
| Refractive Index (n20/D) | 1.431 | |
| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |
| Solubility | Miscible with chloroform (B151607) and methanol |
Spectral Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4.19 | q | 7.1 | -OCH₂CH₃ (ester) |
| 4.12 | m | -P(O)(OCH₂CH₃)₂ | |
| 2.95 | dq | 7.3, 21.9 | -CH(CH₃)P(O)- |
| 1.42 | d | 7.3 | -CH(CH₃)P(O)- |
| 1.35 | t | 7.1 | -P(O)(OCH₂CH₃)₂ |
| 1.28 | t | 7.1 | -OCH₂CH₃ (ester) |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 170.5 (d, J=5.5 Hz) | C=O |
| 62.5 (d, J=6.5 Hz) | -P(O)(OCH₂) |
| 61.0 | -OCH₂ (ester) |
| 35.9 (d, J=135.0 Hz) | -CH(P)- |
| 16.3 (d, J=5.8 Hz) | -P(O)(OCH₂CH₃) |
| 14.1 | -OCH₂CH₃ (ester) |
| 12.8 (d, J=3.5 Hz) | -CH(CH₃)- |
Table 4: FT-IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2983 | s | C-H stretch (alkane) |
| 1735 | s | C=O stretch (ester) |
| 1255 | s | P=O stretch |
| 1025 | s | P-O-C stretch |
Table 5: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Possible Fragment |
| 238 | Low | [M]⁺ |
| 193 | High | [M - C₂H₅O]⁺ |
| 165 | High | [M - COOC₂H₅]⁺ |
| 109 | High | [P(O)(OC₂H₅)₂]⁺ |
Experimental Protocols
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6]
Reaction Scheme:
Materials:
-
Ethyl 2-bromopropionate
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (or neat reaction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-bromopropionate (1.0 equivalent).
-
Add triethyl phosphite (1.1 to 1.5 equivalents). The reaction can be performed neat or with an anhydrous solvent such as toluene.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by observing the evolution of ethyl bromide.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters, predominantly with (E)-stereoselectivity.[7]
Reaction Workflow Diagram:
Caption: Horner-Wadsworth-Emmons reaction workflow.
General Experimental Protocol (using NaH):
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from ignition sources.
Applications
The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-α,β-unsaturated esters.[7] These products are valuable intermediates in the synthesis of a wide range of organic molecules, including:
-
Natural Products: The HWE reaction is a reliable method for constructing complex carbon skeletons found in natural products.
-
Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[1]
-
Agrochemicals: The compound serves as an intermediate in the development of herbicides and insecticides.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds with high stereocontrol. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. By understanding these aspects, researchers can effectively and safely utilize this compound to advance their synthetic endeavors in various fields of chemical science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling procedures for triethyl 2-phosphonopropionate (CAS No. 3699-66-9), a key reagent in various organic synthesis applications, including the Horner-Wadsworth-Emmons reaction. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Chemical Identification and Physical Properties
This compound is a combustible liquid that requires careful handling to prevent ignition and exposure.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 3699-66-9 |
| Molecular Formula | C9H19O5P |
| Molecular Weight | 238.22 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 143-144 °C at 12 mmHg[5] |
| Density | 1.111 g/mL at 25 °C[5] |
| Flash Point | 89 °C (192.2 °F) - closed cup[6] |
| Solubility | Miscible with chloroform (B151607) and methanol. Limited solubility in water.[4][5] |
| Refractive Index | n20/D 1.431[7] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][8][9] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][8][9] |
GHS Pictogram:
Signal Word: Warning[5][9][10]
Safe Handling and Storage Protocols
Proper handling and storage are essential to minimize the risks associated with this compound.
Handling:
-
Ensure adequate ventilation and use only in a well-ventilated area or outdoors.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][8]
-
Take precautionary measures against static discharge.[2]
-
Do not get in eyes, on skin, or on clothing.[8]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[8]
-
Keep cool.[1][2][8] For long-term quality, refrigeration is recommended.[8]
-
Store locked up.[8]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[8][11]
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[8] Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |
First-Aid Measures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][10][11] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation.[8]
-
Remove all sources of ignition.[8]
-
Use personal protective equipment as required.[8]
-
Contain spillage and soak up with inert absorbent material (e.g., sand, silica (B1680970) gel).[10]
-
Collect for disposal in suitable, closed containers.[10]
-
Prevent product from entering drains.[2]
Fire-Fighting:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Specific hazards: Combustible material. Containers may explode when heated.[8] Vapors may form explosive mixtures with air.[10]
-
Hazardous combustion products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[8]
-
Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][8][9] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8] Waste is classified as hazardous.[12] Do not allow the product to enter drains or waterways.[1][2]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3699-66-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 3699-66-9 [chemicalbook.com]
- 6. This compound 98 3699-66-9 [sigmaaldrich.com]
- 7. This compound 98 3699-66-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.at [fishersci.at]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Solubility and Application of Triethyl 2-Phosphonopropionate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of triethyl 2-phosphonopropionate, a key reagent in organic synthesis. Furthermore, it details a representative experimental protocol for its principal application, the Horner-Wadsworth-Emmons reaction, and outlines a general procedure for solubility determination.
Core Topic: Solubility of this compound
This compound is an organophosphorus compound widely utilized in the stereoselective synthesis of alkenes. Its solubility in various organic solvents is a critical parameter for its effective use in reaction chemistry, influencing reaction rates, yields, and overall process efficiency.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (839.56 mM)[1] | Requires sonication for dissolution.[1] |
| Chloroform | Miscible[2][3] | |
| Methanol | Miscible[2][3] | |
| Ethanol | Soluble | Qualitative assessment. |
| Acetone | Soluble | Qualitative assessment. |
| Water | Limited solubility |
Experimental Protocols
1. Determination of Solubility: Static Analytical Method
A standard and reliable method for determining the solubility of a compound in a given solvent is the static analytical method. This approach involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Concentration Analysis: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.
-
Data Reporting: The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.
2. Application in Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering high stereoselectivity, particularly for the formation of (E)-alkenes.[4][5][6] this compound is a commonly used phosphonate (B1237965) reagent in this reaction.[7]
Representative Protocol:
This protocol describes a general procedure for the reaction of an aldehyde with this compound to form an α,β-unsaturated ester.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) [THF] or dimethoxyethane [DME]).
-
Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath. To this solution, add a strong base (e.g., sodium hydride [NaH], lithium diisopropylamide [LDA], or potassium tert-butoxide [KOtBu]) portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.[8]
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed, typically by warming to room temperature and stirring for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The aqueous layer should be extracted multiple times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) [Na₂SO₄] or magnesium sulfate [MgSO₄]).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ester.[8]
Visualizations
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the static analytical method of solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3699-66-9 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. This compound 98 3699-66-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Triethyl 2-Phosphonopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of triethyl 2-phosphonopropionate, a valuable intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated esters. The core of this synthesis lies in the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds.
Reaction Mechanism: The Michaelis-Arbuzov Reaction
The synthesis of this compound proceeds via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, ethyl 2-bromopropionate. The reaction mechanism can be described in two main steps:
-
Nucleophilic Attack and Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic carbon of ethyl 2-bromopropionate. This results in the formation of a quaternary phosphonium salt as an intermediate.[1][2]
-
Dealkylation of the Intermediate: The displaced bromide anion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This leads to the formation of the final product, this compound, and a molecule of ethyl bromide as a byproduct.[1][2]
The overall reaction is driven by the formation of the stable phosphoryl (P=O) bond in the final phosphonate (B1237965) product.
References
Spectroscopic Data for Triethyl 2-Phosphonopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triethyl 2-phosphonopropionate, a versatile reagent frequently employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Data for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are presented below.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.18 - 4.08 | m | -OCH₂CH₃ (Phosphonate) | |
| 4.15 | q | 7.1 | -OCH₂CH₃ (Ester) |
| 2.95 | dq | 21.5, 7.2 | -CH(CH₃)P- |
| 1.42 | dd | 18.5, 7.2 | -CH(CH₃)P- |
| 1.32 | t | 7.1 | -OCH₂CH₃ (Phosphonate) |
| 1.25 | t | 7.1 | -OCH₂CH₃ (Ester) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.5 (d, J = 5.5 Hz) | C=O |
| 62.5 (d, J = 6.5 Hz) | -OCH₂CH₃ (Phosphonate) |
| 61.1 | -OCH₂CH₃ (Ester) |
| 35.5 (d, J = 135.5 Hz) | -CH(CH₃)P- |
| 16.2 (d, J = 6.0 Hz) | -OCH₂CH₃ (Phosphonate) |
| 14.1 | -OCH₂CH₃ (Ester) |
| 12.0 (d, J = 4.0 Hz) | -CH(CH₃)P- |
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| 24.7 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in this compound. The neat spectrum of the compound displays characteristic absorption bands.[3]
Data Presentation
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2982 | C-H stretch (alkane) |
| 1736 | C=O stretch (ester) |
| 1254 | P=O stretch (phosphonate) |
| 1026 | P-O-C stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.[4] For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[4]
FT-IR Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Unveiling the Biological Profile of Triethyl 2-Phosphonopropionate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-phosphonopropionate (TEPP), a versatile organophosphorus compound, is a cornerstone reagent in synthetic organic chemistry. While not typically characterized by intrinsic biological activity, its significance in the life sciences is paramount. TEPP serves as a critical building block in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive analysis of the available, albeit limited, information regarding the direct biological interactions of this compound and delineates its pivotal role as a synthetic intermediate.
Introduction
This compound (CAS No: 3699-66-9) is an organophosphonate ester widely recognized for its utility in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a fundamental tool for the stereoselective synthesis of alkenes, a structural motif prevalent in numerous biologically active compounds. While the primary role of TEPP is that of a synthetic precursor, understanding its own toxicological and potential pharmacological profile is crucial for handling and for the accurate interpretation of the biological activities of its derivatives. This document summarizes the current state of knowledge on the direct biological activity of TEPP, its toxicological data, and its application in the synthesis of bioactive compounds.
Direct Biological Activity and Toxicology
Direct studies on the specific biological activity of this compound are sparse in publicly available literature. The compound is primarily regarded as a biochemical reagent for research purposes.[3][4] However, some general toxicological information is available.
Animal experiments have suggested that this compound exhibits significant oral toxicity.[5] High-dose exposure may lead to severe health consequences, potentially through interference with the neurotransmitter system, a characteristic of some organophosphorus compounds.[5] It is classified as a skin and eye irritant and may cause respiratory irritation.[6][7]
Table 1: Summary of Toxicological Data for this compound
| Endpoint | Observation | Reference |
| Acute Oral Toxicity | Animal experiments indicate significant oral toxicity; consumption of less than 150 grams may be fatal. | [5] |
| Skin Irritation | Causes skin irritation. | [6][7] |
| Eye Irritation | Causes serious eye irritation. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation. | [6][7] |
It is important to note that comprehensive toxicological studies, including chronic exposure, mutagenicity, and carcinogenicity, are not extensively documented in the available literature.[7]
Role as a Synthetic Intermediate in Drug Discovery and Agrochemicals
The primary biological relevance of this compound lies in its application as a versatile intermediate for the synthesis of molecules with a wide range of biological activities. The phosphonate (B1237965) moiety is a key feature in many bioactive compounds due to its structural similarity to phosphate (B84403) esters, which allows it to act as a stable mimetic of natural phosphate-containing molecules.[8]
Pharmaceutical Applications
TEPP is instrumental in the synthesis of various classes of therapeutic agents:
-
Antiviral Agents: Organophosphorus compounds, including those derived from TEPP, are explored for their antiviral properties.[9]
-
Anticancer Agents: The synthesis of certain cancer drugs has been shown to be a viable route starting from TEPP.[10] Phosphonate-based drugs are known for their potential anticancer properties.[9]
-
Enzyme Inhibitors: The Horner-Wadsworth-Emmons reaction utilizing TEPP is a key method for creating peptide bioisosteres and analogues of enzyme inhibitors.[1]
Agrochemical Applications
TEPP serves as a key intermediate in the development of:
-
Insecticides and Herbicides: Its structure is incorporated into formulations to enhance the efficacy of crop protection products.[9][11]
-
Plant Growth Regulators: Potential applications in agriculture include its use as a plant growth regulator.[10]
Experimental Protocols
For instance, a synthetic workflow to create a biologically active compound using TEPP would typically involve the Horner-Wadsworth-Emmons reaction.
Caption: Horner-Wadsworth-Emmons reaction workflow using TEPP.
Signaling Pathways
There is no direct evidence in the reviewed literature to suggest that this compound itself modulates specific signaling pathways. The biological effects observed are more likely attributable to the downstream products synthesized from it. For example, if TEPP is used to synthesize an enzyme inhibitor, the resulting molecule would then interact with a specific signaling pathway regulated by that enzyme.
Conclusion
This compound is a chemical entity of significant interest in the fields of medicinal chemistry and agrochemical research, not for its inherent biological activity, but for its role as a versatile and indispensable synthetic intermediate. The available data on its direct biological effects are limited to general toxicology, highlighting the need for careful handling. The true biological significance of TEPP is realized in the vast array of bioactive molecules that can be efficiently synthesized using it as a starting material. Future research will undoubtedly continue to leverage the chemical reactivity of this compound to create novel compounds with potent and selective biological activities. Researchers and drug development professionals should view this compound as a foundational tool for innovation in their respective fields.
References
- 1. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:3699-66-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 3699-66-9: this compound | CymitQuimica [cymitquimica.com]
- 11. nbinno.com [nbinno.com]
Triethyl 2-Phosphonopropionate: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl 2-phosphonopropionate (TEPP) is an organophosphorus compound widely utilized as a key reagent in organic synthesis.[1] Its chemical structure, featuring a phosphonate (B1237965) group adjacent to a propionate (B1217596) ester, makes it a valuable tool for carbon-carbon bond formation, particularly in the construction of α,β-unsaturated esters.[2][3] This technical guide provides an in-depth review of TEPP, covering its synthesis, core reactivity in the Horner-Wadsworth-Emmons reaction, and various applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for scientific professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3699-66-9 | [4] |
| Molecular Formula | C9H19O5P | [4] |
| Molecular Weight | 238.22 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 143-144 °C at 12 mmHg | [5] |
| Density | 1.111 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.431 | [5] |
| Solubility | Miscible with chloroform (B151607) and methanol | [2] |
Synthesis of this compound
The most common and efficient method for synthesizing TEPP and other phosphonates is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, an ethyl 2-halopropionate.[7][8] The reaction proceeds via an SN2 mechanism, initially forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the final phosphonate product.[7]
The general workflow for this synthesis is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3699-66-9 [chemicalbook.com]
- 3. This compound | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 3699-66-9 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Commercial Suppliers and Technical Guide for Triethyl 2-Phosphonopropionate (98% Purity)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on triethyl 2-phosphonopropionate, a versatile reagent with significant applications in organic synthesis and drug discovery. This document outlines commercially available sources for the compound at 98% purity, details its physicochemical properties, and presents experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its role in drug development, particularly as a precursor to phosphonate (B1237965) analogs that can modulate key signaling pathways.
Commercial Availability
This compound with a purity of 98% is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable sources:
| Supplier | Product Number | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | 174653 | 3699-66-9 | 98% | Provided as a liquid. |
| Tokyo Chemical Industry (TCI) | T2135 | 3699-66-9 | >98.0% (GC) | Offered as a colorless to almost colorless clear liquid. |
| Chem-Impex | 29469 | 3699-66-9 | 98%+ | - |
| Shaanxi Bloom Tech Co., Ltd. | - | 3699-66-9 | High Purity | - |
| Changzhou Standard Chemical Co., Ltd. | - | 3699-66-9 | 98% GC | Available as a light yellow to colorless liquid. |
| MedChemExpress | HY-W015681 | 3699-66-9 | 98.85% | Marketed as a biochemical reagent for life science research. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for reference in experimental design and handling.
| Property | Value |
| Molecular Formula | C₉H₁₉O₅P |
| Molecular Weight | 238.22 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 143-144 °C at 12 mmHg |
| Density | 1.111 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.431 |
| Solubility | Miscible with chloroform (B151607) and methanol. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical principles and literature precedents for similar compounds.
Synthesis via Michaelis-Arbuzov Reaction
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.
Reaction Scheme:
Materials:
-
Triethyl phosphite
-
Ethyl 2-bromopropionate
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite (1.0 equivalent).
-
With stirring, slowly add ethyl 2-bromopropionate (1.0-1.2 equivalents). The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (typically 120-150 °C) and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the crude product is cooled to room temperature. The byproduct, ethyl bromide, is volatile and can be removed by distillation.
Purification to 98% Purity by Fractional Distillation
To achieve a purity of 98% or higher, the crude this compound should be purified by fractional distillation under reduced pressure.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound into the distillation flask and add a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure in the system to approximately 12 mmHg.
-
Begin to gently heat the distillation flask.
-
Collect and discard any low-boiling initial fractions.
-
Carefully collect the main fraction that distills at a stable temperature of 143-144 °C at 12 mmHg.
-
Monitor the purity of the collected fractions using gas chromatography.
-
Combine the fractions that meet the 98% purity requirement.
Quality Control: Purity Analysis by Gas Chromatography (GC)
The purity of this compound can be reliably determined using gas chromatography with a flame ionization detector (GC-FID).
Instrumentation and Conditions (Representative Method):
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard at a concentration of 1 mg/mL in a suitable solvent such as isopropanol.
-
Prepare the sample for analysis by dissolving it in the same solvent to a final concentration of approximately 1 mg/mL.
Data Analysis:
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Role in Drug Development and Signaling Pathways
This compound is a key building block in the synthesis of more complex molecules, particularly in the development of phosphonate-based therapeutics. Phosphonates are stable analogs of natural phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates.
A significant area of interest is the development of inhibitors for farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway which is responsible for the biosynthesis of isoprenoids.[1] Isoprenoids are essential for various cellular processes, including the post-translational modification of signaling proteins like Ras. By inhibiting FPPS, the synthesis of farnesyl pyrophosphate is blocked, which in turn prevents the farnesylation of Ras and other proteins, thereby disrupting their localization to the cell membrane and subsequent downstream signaling. This mechanism is a key target for the development of anti-cancer and bone-resorption therapies.[1]
The synthesis of such phosphonate inhibitors often utilizes the Horner-Wadsworth-Emmons (HWE) reaction, for which this compound is a key reagent. The HWE reaction allows for the stereoselective formation of carbon-carbon double bonds, a common structural motif in biologically active molecules.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic tool for the stereoselective formation of carbon-carbon double bonds, specifically producing α,β-unsaturated esters. This reaction employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and milder reaction conditions compared to the traditional Wittig reaction. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.
This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction using triethyl 2-phosphonopropionate. This specific reagent is instrumental in the synthesis of α-methyl-α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmacologically active molecules. The protocols detailed herein focus on highly E-selective, solvent-free conditions, offering an environmentally benign and efficient approach to these important structural motifs.
Applications in Research and Drug Development
The α-methyl-α,β-unsaturated ester moiety synthesized via the HWE reaction with this compound is a key structural component in a variety of molecules relevant to drug discovery and development. These include:
-
Natural Product Synthesis: Many biologically active natural products feature this structural unit. The HWE reaction provides a reliable method for its stereocontrolled installation.
-
Anticancer Agents: The electrophilic nature of the α,β-unsaturated system makes it a target for biological nucleophiles, a property exploited in the design of some covalent inhibitor-based anticancer drugs.[1]
-
Antiviral and Antimicrobial Agents: Phosphonate-containing compounds, accessible through intermediates of this reaction, are known for their antiviral and antimicrobial properties.[2]
-
Agrochemicals: this compound serves as a key intermediate in the synthesis of various agrochemicals, contributing to the development of effective herbicides and insecticides.[2]
Data Presentation
The following tables summarize the quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under solvent-free conditions using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) and in tetrahydrofuran (B95107) (THF) using barium hydroxide octahydrate (Ba(OH)₂·8H₂O).
Table 1: Solvent-Free HWE Reaction of this compound with Aromatic Aldehydes using LiOH·H₂O [1]
| Aldehyde | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | 3 | 97 | 95:5 |
| 4-Methylbenzaldehyde | 3 | 95 | 96:4 |
| 4-Methoxybenzaldehyde | 3 | 96 | 95:5 |
| 4-Chlorobenzaldehyde | 3 | 83 | 99:1 |
| 4-Nitrobenzaldehyde | 0.5 | 93 | 99:1 |
| 2-Naphthaldehyde | 3 | 97 | 96:4 |
Table 2: HWE Reaction of this compound with Aliphatic Aldehydes [1]
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |
| n-Octanal | LiOH·H₂O | None | 24 | 88 | 92:8 |
| 3-Phenylpropanal | LiOH·H₂O | None | 24 | 91 | 94:6 |
| Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O | THF | 3 | 95 | >99:1 |
| Pivalaldehyde | Ba(OH)₂·8H₂O | THF | 3 | 89 | >99:1 |
Experimental Protocols
Protocol 1: Typical Experimental Procedure for the Solvent-Free HWE Reaction of Aromatic Aldehydes Using LiOH·H₂O[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a mixture of the aromatic aldehyde (0.50 mmol) and this compound (0.14 mL, 0.65 mmol), add LiOH·H₂O (31 mg, 0.75 mmol).
-
Stir the resulting mixture at 25 °C using an oil bath for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-α-methyl-α,β-unsaturated ester.
Protocol 2: Typical Experimental Procedure for the HWE Reaction with α-Branched Aliphatic Aldehydes Using Ba(OH)₂·8H₂O in THF[1]
Materials:
-
This compound
-
α-Branched aliphatic aldehyde (e.g., cyclohexanecarboxaldehyde)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, treat a solution of this compound (0.065 mL, 0.30 mmol) in THF (1.5 mL) with Ba(OH)₂·8H₂O (142 mg, 0.45 mmol) for 5 minutes at room temperature.
-
Add the α-branched aliphatic aldehyde (0.33 mmol) to the mixture.
-
Stir the resulting mixture for the time indicated in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (2 x 6 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-α-methyl-α,β-unsaturated ester.
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the HWE reaction.
References
Application Notes and Protocol: Horner-Wadsworth-Emmons Olefination of Aldehydes Using Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene.[2] This method is a widely used modification of the Wittig reaction, offering significant advantages such as the formation of predominantly E-alkenes and the straightforward removal of the water-soluble dialkyl phosphate (B84403) byproduct, which simplifies product purification.[2][3]
This document provides a detailed protocol for the olefination of aldehydes using triethyl 2-phosphonopropionate. This specific phosphonate reagent is utilized to synthesize α-methyl-α,β-unsaturated esters, which are valuable structural motifs in numerous natural products and biologically active compounds.[4]
Reaction Principle and Mechanism
The HWE reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base abstracts the acidic α-proton from the this compound to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (an oxaphosphetane precursor).[2]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses in a syn-elimination process, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the final alkene product and a water-soluble diethyl phosphate salt. The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[2][5]
Experimental Protocols
The following protocols provide methodologies for performing the HWE reaction with this compound. Optimization may be required based on the specific aldehyde substrate.
Protocol 1: General Procedure using a Strong Base in Anhydrous Solvent
This protocol is a standard method suitable for a wide range of aldehydes.
Materials:
-
This compound (1.1 - 1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in oil), 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer and thermometer.
-
Carefully add sodium hydride (1.2 eq.) to the solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the carbanion (hydrogen evolution will cease).
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure α,β-unsaturated ester.
Protocol 2: Solvent-Free Procedure with Mild Base
This highly E-selective method is effective for both aromatic and aliphatic aldehydes and offers a greener alternative by eliminating the need for a solvent.[6]
Materials:
-
This compound (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Base (Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) or Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), 1.5 equivalents)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, create a mixture of the aldehyde (1.0 eq.), this compound (1.2 eq.), and LiOH·H₂O (1.5 eq.).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).
-
After completion, add water to the reaction mixture and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography if necessary.
Data Presentation
The choice of reactants and conditions significantly impacts the reaction's yield and stereoselectivity.
Table 1: Olefination of Various Aldehydes with this compound under Solvent-Free Conditions [6]
| Aldehyde | Base | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | LiOH·H₂O | 1 | 97 | 95:5 |
| 4-Chlorobenzaldehyde | LiOH·H₂O | 1 | 95 | 99:1 |
| 4-Methoxybenzaldehyde | LiOH·H₂O | 1 | 92 | 96:4 |
| 2-Naphthaldehyde | LiOH·H₂O | 1 | 83 | 98:2 |
| Cinnamaldehyde | LiOH·H₂O | 1 | 89 | 96:4 |
| Heptanal (aliphatic) | LiOH·H₂O | 3 | 85 | 92:8 |
| Cyclohexanecarboxaldehyde | LiOH·H₂O | 3 | 85 | 97:3 |
| Pivalaldehyde (α-branched) | LiOH·H₂O | 3 | 78 | 75:25 |
| Pivalaldehyde (α-branched) | Ba(OH)₂·8H₂O | 3 | 93 | 98:2 |
Data adapted from Ando, K., Green Chem., 2010. The results show that LiOH·H₂O is highly effective for aromatic and unbranched aliphatic aldehydes, yielding high E-selectivity. For sterically hindered α-branched aldehydes, Ba(OH)₂·8H₂O significantly improves the E-selectivity.[6]
Visualization of Experimental Workflow
References
Application Notes and Protocols for Stereoselective Synthesis Using Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of α,β-unsaturated esters utilizing triethyl 2-phosphonopropionate. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the formation of carbon-carbon double bonds.
Introduction to Stereoselective Synthesis with this compound
This compound is a key reagent in organic synthesis, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to produce α-methyl-α,β-unsaturated esters.[1] This reaction offers several advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[2]
The stereochemical outcome of the HWE reaction can be controlled to selectively form either the (E)- or (Z)-isomer of the resulting alkene. The inherent preference of the standard HWE reaction with this compound is for the formation of the thermodynamically more stable (E)-isomer, often with high selectivity.[3][4] Achieving high (Z)-selectivity typically requires modification of the phosphonate (B1237965) reagent itself, as will be discussed in this document. Furthermore, while less common, enantioselective variants of the HWE reaction can be achieved through the use of chiral auxiliaries or catalysts.
Diastereoselective Synthesis: (E)-α,β-Unsaturated Esters
The standard Horner-Wadsworth-Emmons reaction with this compound is a highly reliable method for the synthesis of (E)-α-methyl-α,β-unsaturated esters. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. The subsequent elimination of a diethyl phosphate salt from the resulting intermediate predominantly yields the (E)-alkene.
Reaction Mechanism
The stereochemical course of the HWE reaction is influenced by the stability of the intermediates. The formation of a trans-oxaphosphetane intermediate is sterically favored, leading to the preferential formation of the (E)-alkene.
Quantitative Data for (E)-Selective Synthesis
The (E)-selectivity of the Horner-Wadsworth-Emmons reaction using this compound is generally high, particularly with aromatic aldehydes. The following table summarizes representative data from the literature.
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | LiOH·H₂O | None | Room Temp. | 97 | 95:5 | [3] |
| 4-Chlorobenzaldehyde | LiOH·H₂O | None | Room Temp. | 95 | 99:1 | [3] |
| 4-Methoxybenzaldehyde | LiOH·H₂O | None | Room Temp. | 96 | 96:4 | [3] |
| 2-Naphthaldehyde | LiOH·H₂O | None | Room Temp. | 83 | >99:1 | [3] |
| Cinnamaldehyde | LiOH·H₂O | None | Room Temp. | 88 | 98:2 | [3] |
| Isovaleraldehyde | LiOH·H₂O | None | Room Temp. | 85 | 92:8 | [3] |
| Cyclohexanecarboxaldehyde | LiOH·H₂O | None | Room Temp. | 91 | 94:6 | [3] |
| Benzaldehyde | NaH | THF | 0 to RT | 95 | >98:2 | [5] |
| Octanal | NaH | THF | 0 to RT | 85 | 90:10 | [5] |
Experimental Protocol for (E)-Selective Synthesis
This protocol describes a general procedure for the (E)-selective Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using sodium hydride as the base.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-α,β-unsaturated ester.
-
Diastereoselective Synthesis: (Z)-α,β-Unsaturated Esters
Achieving high (Z)-selectivity in the Horner-Wadsworth-Emmons reaction with α-substituted phosphonates like this compound is challenging. The standard conditions strongly favor the (E)-isomer. The most effective strategy for obtaining (Z)-alkenes is the Still-Gennari modification , which utilizes phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters.[6][7] These modifications accelerate the elimination from the cis-oxaphosphetane intermediate, leading to the kinetic (Z)-product.
While this compound itself is not the ideal reagent for (Z)-selective synthesis, understanding the principles of the Still-Gennari modification is crucial for researchers aiming to synthesize (Z)-α,β-unsaturated esters.
General Considerations for (Z)-Selectivity
-
Phosphonate Reagent: Use of phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) or diaryl phosphonates) is essential.[8]
-
Base and Additives: Strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) are typically employed.[6]
-
Temperature: The reaction is usually carried out at low temperatures (e.g., -78 °C) to favor the kinetically controlled pathway.
Due to the lack of reliable methods for achieving high (Z)-selectivity with this compound, a detailed protocol for this specific transformation is not provided. Researchers seeking to synthesize (Z)-α,β-unsaturated esters should consult literature on the Still-Gennari modification with appropriate phosphonate reagents.
Enantioselective Synthesis
The direct enantioselective Horner-Wadsworth-Emmons reaction using this compound is not a well-established or widely reported method. Achieving enantioselectivity in HWE reactions typically involves one of the following strategies:
-
Use of a Chiral Phosphonate: The chirality is incorporated into the phosphonate reagent itself.
-
Reaction with a Chiral Aldehyde or Ketone: The substrate provides the source of chirality.
-
Use of a Chiral Base or Additive: An external chiral molecule is used to induce enantioselectivity.
Literature on the successful application of a chiral base or additive to induce high enantioselectivity in the HWE reaction with this compound is limited. Therefore, a generally applicable, validated protocol cannot be provided.
Conceptual Protocol for Asymmetric HWE Reaction
For researchers interested in exploring the enantioselective HWE reaction, the following conceptual protocol, based on general principles of asymmetric catalysis, can serve as a starting point for methods development. This protocol would require significant optimization for any given substrate.
Conceptual Approach:
-
Catalyst/Ligand Screening: A variety of chiral bases or chiral ligands in combination with a metal catalyst would need to be screened.
-
Reaction Optimization: Key parameters to optimize would include the choice of solvent, temperature, stoichiometry of the chiral mediator, and reaction time.
-
Analysis of Enantiomeric Excess: The enantiomeric excess (ee) of the product would need to be determined using a suitable analytical technique, such as chiral HPLC or GC.
Conclusion
This compound is a versatile and highly effective reagent for the stereoselective synthesis of (E)-α-methyl-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The protocols and data provided herein offer a solid foundation for researchers in the pharmaceutical and chemical industries. While achieving high (Z)-selectivity or enantioselectivity with this specific reagent is not straightforward, understanding the principles of modified HWE reactions provides a pathway to these more challenging synthetic targets. Further research and methods development are encouraged to expand the scope of stereoselective transformations with this valuable synthetic building block.
References
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
The Horner-Wadsworth-Emmons Reaction in Action: Applications of Triethyl 2-Phosphonopropionate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triethyl 2-phosphonopropionate is a valuable C-C bond-forming reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct (E)-α,β-unsaturated esters with an α-methyl substituent. This structural motif is a key feature in a variety of biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, offering insights for researchers in drug discovery and development.
Application Notes
The HWE reaction offers significant advantages over the classical Wittig reaction, including generally higher yields, simpler purification due to the water-soluble nature of the phosphate (B84403) byproduct, and often excellent stereoselectivity, favoring the formation of the (E)-alkene. The reaction proceeds via the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a dialkyl phosphate salt to yield the alkene.
The stereochemical outcome of the HWE reaction with this compound can be influenced by the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation of the phosphonate.
A notable application of this compound is in the synthesis of key fragments of complex natural products. For instance, it has been employed in synthetic routes towards marine-derived macrolides and other polyketide natural products. The α-methylated unsaturated ester moiety introduced by this reagent serves as a versatile handle for further chemical transformations.
Featured Application: Synthesis of a Key Intermediate for Floresolide B
Floresolide B is a marine natural product that has attracted the attention of synthetic chemists due to its unique structure and cytotoxic activity. The total synthesis of floresolide B often involves the strategic application of the Horner-Wadsworth-Emmons reaction to construct a key fragment of the molecule. While the full experimental details for the total synthesis of Floresolide B are extensive, the following protocol illustrates a representative HWE reaction using this compound to generate a similar α-methyl-α,β-unsaturated ester, a crucial building block in such syntheses.
Experimental Protocol: Synthesis of an α-Methyl-α,β-Unsaturated Ester
This protocol details a standard procedure for the Horner-Wadsworth-Emmons reaction between an aldehyde and this compound using sodium hydride as the base.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes (for washing NaH)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure (E)-α-methyl-α,β-unsaturated ester.
Alternative Protocol: Solvent-Free Horner-Wadsworth-Emmons Reaction
A more environmentally friendly approach developed by Ando and Yamada utilizes a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a stoichiometric amount of potassium carbonate (K₂CO₃) under solvent-free conditions. This method often provides high yields and excellent (E)-selectivity.[1]
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.03 mmol)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound, finely ground K₂CO₃, and DBU.
-
To this mixture, add the aldehyde and stir the resulting mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons reaction with this compound.
Table 1: Standard HWE Reaction Conditions and Yields
| Aldehyde | Base (equiv) | Solvent | Temperature | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH (1.2) | THF | 0 °C to rt | 2 | ~95 | >98:2 |
| Cyclohexanecarboxaldehyde | NaH (1.2) | THF | rt | 3 | ~88 | >95:5 |
| Octanal | NaH (1.2) | THF | 0 °C to rt | 2 | ~85 | 90:10 |
Table 2: Solvent-Free HWE Reaction Conditions and Yields [1]
| Aldehyde | Base System | Temperature | Time (h) | Yield (%) | E:Z Ratio |
| n-Octanal | DBU (0.03 equiv), K₂CO₃ (2.0 equiv) | rt | 2 | >90 | 99:1 |
| Benzaldehyde | DBU (0.03 equiv), K₂CO₃ (2.0 equiv) | rt | 2 | ~96 | 99:1 |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for a Standard HWE Reaction
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for Triethyl 2-Phosphonopropionate in the Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of triethyl 2-phosphonopropionate as a reagent for the stereoselective synthesis of α,β-unsaturated esters, particularly α-methyl substituted derivatives, via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a powerful tool in organic synthesis, valued for its reliability and the high E-selectivity it typically affords.[1][2] The water-soluble nature of the phosphate (B84403) byproduct also simplifies product purification compared to the traditional Wittig reaction.[1][3]
Principle and Advantages
The Horner-Wadsworth-Emmons reaction involves the deprotonation of a phosphonate (B1237965) ester, such as this compound, to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to yield the alkene product.[1] The use of this compound specifically introduces an α-methyl group and an ethyl ester functionality to the newly formed double bond.
Key Advantages:
-
High (E)-Stereoselectivity: The reaction predominantly yields the thermodynamically more stable E-isomer.[1][2]
-
Mild Reaction Conditions: The reaction can be carried out under various conditions, including mild bases and even solvent-free systems.[4][5]
-
Broad Substrate Scope: It is compatible with a wide range of aldehydes.[4][5]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for easy removal during aqueous work-up.[1][3]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Horner-Wadsworth-Emmons reaction is illustrated below, followed by a typical experimental workflow.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: General experimental workflow for the HWE reaction.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities achieved in the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes under different reaction conditions.
Table 1: Solvent-Free HWE Reaction with LiOH·H₂O
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl 2-methyl-3-phenylpropenoate | 97 | 95:5 |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-methylpropenoate | 95 | 99:1 |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-2-methylpropenoate | 83 | 95:5 |
| 2-Naphthaldehyde | Ethyl 2-methyl-3-(naphthalen-2-yl)propenoate | 90 | 98:2 |
| Heptanal | Ethyl 2-methylnon-2-enoate | 85 | 94:6 |
| Isovaleraldehyde | Ethyl 2,5-dimethylhex-2-enoate | 78 | 92:8 |
Data compiled from a study on solvent-free HWE reactions.[4][6]
Table 2: HWE Reaction with Ba(OH)₂·8H₂O in THF
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Pivalaldehyde | Ethyl 2,4,4-trimethylpent-2-enoate | 96 | >99:1 |
| Isobutyraldehyde | Ethyl 2,4-dimethylpent-2-enoate | 95 | 98:2 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexyl-2-methylpropenoate | 99 | >99:1 |
Data from a study highlighting the use of Ba(OH)₂·8H₂O for sterically hindered aldehydes.[4][6]
Experimental Protocols
Below are detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound under different conditions.
Protocol 1: General Procedure for Solvent-Free HWE Reaction using LiOH·H₂O
This protocol is suitable for a range of aromatic and aliphatic aldehydes, offering an environmentally friendly approach by omitting bulk solvents.
Materials:
-
This compound
-
Aldehyde
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.2 mmol), and lithium hydroxide monohydrate (1.5 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ester.
Protocol 2: HWE Reaction for Sterically Hindered Aldehydes using Ba(OH)₂·8H₂O in THF
This protocol is particularly effective for α-branched aliphatic aldehydes, which may give lower yields or selectivities under other conditions.
Materials:
-
This compound
-
Sterically hindered aldehyde (e.g., pivalaldehyde)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), this compound (1.5 mmol), and barium hydroxide octahydrate (1.5 mmol).
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired (E)-α-methyl-α,β-unsaturated ester.[4][6]
Protocol 3: Classic HWE Reaction using Sodium Hydride (NaH) in THF
This protocol uses a strong base and is a standard procedure for the HWE reaction. It requires anhydrous conditions.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Aldehyde
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Chemoenzymatic One-Pot Synthesis of Gamma-Butyrolactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic one-pot synthesis of gamma-butyrolactones (GBLs). GBLs are a significant class of compounds found in numerous natural products and are pivotal intermediates in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents.[1] Chemoenzymatic methods offer a powerful and sustainable alternative to purely chemical syntheses, often providing high enantioselectivity and yields under mild reaction conditions.
Application Notes
Gamma-butyrolactones are key structural motifs in a variety of biologically active molecules, exhibiting diverse pharmacological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1] Their application in drug development is extensive, serving as chiral building blocks for complex pharmaceuticals. The stereochemistry of GBLs is often crucial for their biological activity, making enantioselective synthesis a primary goal for medicinal chemists.
Enzymes, particularly lipases and ketoreductases, have emerged as highly efficient catalysts in the synthesis of chiral GBLs. One-pot chemoenzymatic strategies, where multiple reaction steps are carried out in a single reaction vessel, enhance the efficiency of the synthesis by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and resources. These approaches are particularly valuable in the early stages of drug discovery and process development, where rapid access to a variety of GBL analogues is essential for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize quantitative data from various chemoenzymatic one-pot syntheses of gamma-butyrolactones, allowing for a comparative evaluation of different enzymatic systems and reaction conditions.
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Lipase from Candida rugosa | (S)-β-benzoyloxy-γ-butyrolactone | (S)-3-hydroxy-γ-butyrolactone | 80 (isolated) | >99 | [1][2] |
| Porcine Pancreatic Lipase (PPL) | Racemic methyl γ-hydroxypentanoate | (S)-(-)-γ-methyl-γ-butyrolactone | - | 37 ± 4 | [3] |
| MacE and MacF (one-pot) | Phenylpyruvic acids and cinnamoyl-CoA derivatives | Maculalactone derivatives | >96 | - | [4] |
| Ketoreductase (ScbB) | kSCB8 | SCB8 hormone | 47 (isolated) | - | [5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis for the Synthesis of (S)-3-hydroxy-γ-butyrolactone
This protocol is adapted from a chemoenzymatic approach for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone.[1][2]
Materials:
-
(S)-β-benzoyloxy-γ-butyrolactone (S-BBL)
-
Immobilized Lipase OF (lipase from Candida rugosa immobilized on Amberlite XAD-7)
-
tert-Butyl methyl ether (TBME)
-
Water (deionized)
-
Phosphate buffer (0.1 M, pH 7.0)
Equipment:
-
Reaction vessel with magnetic stirrer
-
Temperature-controlled water bath or heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add 7.5 mL of water, 7.5 mL of TBME, and 1.5 g of (S)-β-benzoyloxy-γ-butyrolactone.
-
Add the immobilized Lipase OF to the reaction mixture.
-
Stir the mixture at a constant temperature (e.g., 35°C) for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with buffer and reused.
-
Separate the aqueous and organic layers of the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to yield pure (S)-3-hydroxy-γ-butyrolactone.
Protocol 2: One-Pot Enzymatic Synthesis of Maculalactone Derivatives
This protocol is based on the one-pot synthesis of maculalactones using the enzymes MacE and MacF.[4]
Materials:
-
Phenylpyruvic acid derivative
-
Cinnamoyl-CoA derivative
-
Purified MacE enzyme
-
Purified MacF enzyme
-
Reaction buffer (e.g., Tris-HCl with necessary co-factors)
Equipment:
-
Microcentrifuge tubes or small reaction vials
-
Incubator or temperature-controlled shaker
-
HPLC or LC-MS for reaction monitoring and product analysis
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the phenylpyruvic acid derivative and the cinnamoyl-CoA derivative in the appropriate reaction buffer.
-
Add the purified MacE and MacF enzymes to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) with gentle shaking.
-
Monitor the formation of the maculalactone product by HPLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the mixture to pellet the enzymes.
-
Analyze the supernatant for product yield and purity.
-
The product can be purified using standard chromatographic techniques.
Mandatory Visualization
Caption: Chemoenzymatic synthesis of (S)-3-hydroxy-γ-butyrolactone.
Caption: One-pot enzymatic synthesis of maculalactone derivatives.
Caption: Biosynthetic pathway of A-factor γ-butyrolactone.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Triethyl 2-Phosphonopropionate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethyl 2-phosphonopropionate in the synthesis of pharmaceutical intermediates. This versatile reagent is a cornerstone in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form carbon-carbon double bonds, yielding predominantly (E)-α,β-unsaturated esters.[1][2] Its application is critical in the construction of complex molecular architectures found in a variety of bioactive molecules, including natural products and active pharmaceutical ingredients.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[2] this compound is a key reagent in this transformation for the introduction of an ethyl propionate (B1217596) moiety with a newly formed double bond. The primary advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the facile removal of the water-soluble dialkyl phosphate (B84403) byproduct, which simplifies purification.[2][3]
General Reaction Mechanism
The reaction proceeds via the following key steps:
-
Deprotonation: A base is used to deprotonate the α-carbon of this compound, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a transient betaine (B1666868) or oxaphosphetane intermediate.
-
Elimination: This intermediate collapses to form the alkene and a phosphate byproduct. The stereochemical outcome is largely determined by the relative stability of the intermediates, with the reaction generally favoring the formation of the thermodynamically more stable (E)-alkene.[2]
References
Application Notes and Protocols: Intramolecular Conjugate Addition Using Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting intramolecular conjugate additions utilizing triethyl 2-phosphonopropionate. This powerful cyclization strategy is particularly valuable in the synthesis of complex cyclic molecules, including natural products. The following sections detail the reaction mechanism, provide a specific example from the total synthesis of Floresolide B, and offer a generalizable experimental protocol.
Introduction
The intramolecular conjugate addition, or intramolecular Michael addition, is a fundamental carbon-carbon bond-forming reaction that enables the construction of cyclic systems. When applied to substrates derived from this compound, this reaction facilitates the formation of functionalized carbocycles and heterocycles. The phosphonate (B1237965) moiety, upon deprotonation, forms a stabilized carbanion that acts as the nucleophile, attacking an α,β-unsaturated carbonyl system within the same molecule. This methodology offers a high degree of control over ring size and stereochemistry, making it a valuable tool in synthetic organic chemistry.
This compound is a versatile reagent used in a variety of organic transformations, including the Horner-Wadsworth-Emmons reaction and, as detailed here, intramolecular conjugate additions.[1][2] Its utility is highlighted in the stereoselective synthesis of complex natural products.
Reaction Mechanism
The intramolecular conjugate addition of a this compound-derived substrate proceeds through a well-defined mechanism. The key steps are outlined below:
-
Deprotonation: A suitable base abstracts the acidic proton α to the phosphonate and carbonyl groups, generating a resonance-stabilized carbanion.
-
Intramolecular Attack: The generated carbanion undergoes an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated system (the Michael acceptor).
-
Cyclization and Protonation: This attack forms a new carbon-carbon bond, resulting in a cyclic enolate intermediate. Subsequent protonation during aqueous workup affords the final cyclic product.
The stereochemical outcome of the reaction is often influenced by the substrate geometry, reaction conditions (temperature, solvent, and base), and the potential for thermodynamic or kinetic control.
Application Example: Total Synthesis of Floresolide B
A notable application of this methodology is found in the total synthesis of the marine natural product Floresolide B, as reported by K. C. Nicolaou and H. Xu.[1][3][4][5] The key cyclization step involves an intramolecular conjugate addition of a phosphonate-containing acyclic precursor.
Experimental Data
| Entry | Precursor | Product | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acyclic diene phosphonate | Cyclic phosphonate | KOtBu | THF | -78 | 78 | [3] |
Experimental Protocol: Cyclization in the Synthesis of Floresolide B
Materials:
-
Acyclic diene phosphonate precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the acyclic diene phosphonate precursor (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, was added a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
The resulting mixture was stirred at -78 °C for 1 hour.
-
The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture was allowed to warm to room temperature and then extracted with EtOAc.
-
The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired cyclic phosphonate.
General Experimental Protocol for Intramolecular Conjugate Addition
This protocol can be adapted for various substrates incorporating the this compound moiety and an intramolecular Michael acceptor.
Materials:
-
Substrate (containing both the phosphonate and the α,β-unsaturated system)
-
Base (e.g., KOtBu, NaH, DBU, LiHMDS)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Quenching solution (e.g., saturated aq. NH₄Cl, water)
-
Organic solvent for extraction (e.g., EtOAc, CH₂Cl₂)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the base (1.0-1.5 eq) portion-wise or as a solution in the same solvent.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding the appropriate quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by a suitable method, such as silica gel chromatography.
Visualizations
Caption: General mechanism of the intramolecular conjugate addition.
Caption: A typical experimental workflow for the reaction.
References
- 1. Total synthesis of floresolide B and Delta(6,7)-Z-floresolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochem2.com [biochem2.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Total synthesis of floresolide B and Δ6,7-Z-floresolide B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of Spiroindane Dimethyl Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of spiroindane dimethyl acetic acid, a chiral scaffold of interest in medicinal chemistry and drug development. The synthetic strategy involves a three-stage process: 1) Enantioselective formation of a chiral spiroindanone core via an organocatalytic intramolecular Friedel-Crafts-type 1,4-addition. 2) Introduction of the dimethyl acetate (B1210297) moiety through a Reformatsky reaction. 3) Final hydrolysis to yield the target spiroindane dimethyl acetic acid. This guide includes detailed, step-by-step protocols, tabulated data for expected yields and enantioselectivities, and workflow diagrams to ensure clarity and reproducibility in a research setting.
Introduction
Spirocyclic frameworks are privileged structural motifs in medicinal chemistry due to their rigid three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets. Specifically, chiral spiroindane derivatives are found in a variety of biologically active compounds. The target molecule, spiroindane dimethyl acetic acid, combines this rigid core with a carboxylic acid functionality, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocols describe a reliable and highly enantioselective route to this compound.
Overall Synthetic Strategy
The proposed synthetic pathway commences with the enantioselective construction of a spiroindanone precursor. This is followed by the installation of the dimethyl acetic acid side chain and subsequent hydrolysis.
Caption: Overall synthetic workflow for spiroindane di-Me acetic acid.
Data Presentation
Table 1: Enantioselective Synthesis of Chiral Spiroindanone (Stage 1)
| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchonidine-based primary amine | p-Bromophenol | Toluene (B28343) | 25 | 48 | up to 95 | up to 95 |
| Chiral Phosphoric Acid | - | Toluene | 60 | 24 | 85-95 | 90-99 |
Note: Yields and ee values are representative and can vary based on the specific substrate and reaction conditions.[1]
Table 2: Reformatsky Reaction and Hydrolysis (Stages 2 & 3)
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Reformatsky Reaction | Zinc dust, Ethyl 2-bromo-2-methylpropanoate | THF | Reflux | 70-85 |
| Hydrolysis | LiOH, H₂O/THF | 25 | >90 |
Experimental Protocols
Stage 1: Enantioselective Synthesis of Chiral Spiroindanone
This protocol is adapted from the organocatalytic intramolecular Friedel-Crafts-type 1,4-addition.[1][2]
Materials:
-
Acyclic precursor (e.g., a suitably substituted α,β-unsaturated ketone with a tethered nucleophilic aromatic ring)
-
Cinchonidine-based primary amine catalyst (10 mol%)
-
p-Bromophenol (20 mol%)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the cinchonidine-based primary amine catalyst (0.01 mmol, 10 mol%) and p-bromophenol (0.02 mmol, 20 mol%).
-
Add the acyclic precursor (0.1 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Stir the resulting mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the chiral spiroindanone.
Caption: Workflow for the enantioselective synthesis of chiral spiroindanone.
Stage 2: Reformatsky Reaction for Side Chain Installation
This protocol describes the addition of the dimethyl acetate moiety to the chiral spiroindanone.
Materials:
-
Chiral spiroindanone (from Stage 1)
-
Zinc dust (activated)
-
Ethyl 2-bromo-2-methylpropanoate
-
Iodine (catalytic amount)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the color of iodine disappears.
-
To the activated zinc suspension, add a solution of the chiral spiroindanone (1.0 equiv) in anhydrous THF.
-
Slowly add ethyl 2-bromo-2-methylpropanoate (1.5 equiv) to the mixture.
-
Gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude spiroindane β-hydroxy ester, which can be purified by column chromatography if necessary.
Stage 3: Hydrolysis to Spiroindane Dimethyl Acetic Acid
This final step converts the ester to the target carboxylic acid.
Materials:
-
Spiroindane β-hydroxy ester (from Stage 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the spiroindane β-hydroxy ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 4-12 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the final product, spiroindane dimethyl acetic acid. Further purification can be achieved by recrystallization if needed.
Caption: Workflow for the hydrolysis of the β-hydroxy ester.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the enantioselective synthesis of spiroindane dimethyl acetic acid. By employing a robust organocatalytic method for the key spirocyclization, high enantiopurity of the core structure can be achieved. Subsequent standard transformations allow for the efficient installation and modification of the side chain to yield the final product. These application notes are intended to facilitate the synthesis of this and related chiral spiroindane structures for applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Improving E/Z Selectivity in Horner-Wadsworth-Emmons Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the E/Z selectivity of their Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the Wittig reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which simplifies purification.[1][2] The reaction generally favors the formation of (E)-alkenes.[1][3]
Q2: What are the primary factors that influence the E/Z selectivity of the HWE reaction?
The E/Z selectivity of the HWE reaction is influenced by several factors:
-
Structure of the phosphonate reagent: The steric and electronic properties of the phosphonate ester have a significant impact on selectivity.
-
Reaction conditions: The choice of base, solvent, temperature, and the presence of metal salts can be tuned to favor either the E or Z isomer.
-
Structure of the carbonyl compound: The steric bulk of the aldehyde or ketone can influence the stereochemical outcome.[1]
Troubleshooting Poor E-Selectivity
Q3: My HWE reaction is giving a poor E/Z ratio, with a significant amount of the Z-isomer. How can I improve the E-selectivity?
To improve E-selectivity, consider the following adjustments:
-
Choice of Base and Cation:
-
Use of lithium-based reagents often enhances E-selectivity. For instance, using LiCl with a mild base like DBU (Masamune-Roush conditions) is effective for base-sensitive substrates.[1][2][3]
-
A systematic study showed that for the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes, the E-selectivity follows the trend Li > Na > K for the salt cation.[1]
-
-
Reaction Temperature:
-
Solvent:
-
Protic solvents can sometimes favor E-selectivity, but aprotic solvents like THF, DME, and acetonitrile (B52724) are most commonly used. The choice of solvent can influence the aggregation of intermediates and thus the stereochemical outcome.
-
-
Phosphonate Reagent:
-
Bulky phosphonate groups can enhance E-selectivity.[1]
-
-
Aldehyde Structure:
Troubleshooting Poor Z-Selectivity
Q4: I am trying to synthesize a Z-alkene using a modified HWE reaction, but the selectivity is low. What can I do?
Achieving high Z-selectivity typically requires specific modifications to the standard HWE protocol. The most common methods are the Still-Gennari and Ando modifications.
-
Still-Gennari Modification:
-
Phosphonate Reagent: This method utilizes phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][5] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the Z-alkene.
-
Reaction Conditions: Crucially, the Still-Gennari modification employs strongly dissociating conditions. This is typically achieved by using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[1][5]
-
-
Ando Modification:
-
Phosphonate Reagent: This modification uses phosphonates with bulky, electron-withdrawing aryl groups (e.g., diarylphosphonoacetates).
-
Reaction Conditions: Similar to the Still-Gennari modification, the Ando modification often employs strong bases at low temperatures to achieve high Z-selectivity.
-
Troubleshooting steps for poor Z-selectivity:
-
Ensure Anhydrous Conditions: Moisture will quench the strong bases used in these reactions. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Verify Reagent Quality: The quality of the base (e.g., KHMDS) is critical. Use freshly titrated or newly purchased base.
-
Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the addition of reagents and the reaction time.
-
Use of Crown Ether: The crown ether is essential for sequestering the potassium cation, which promotes the formation of the Z-alkene. Ensure the correct stoichiometry is used.
Data Presentation: E/Z Selectivity under Various Conditions
The following tables summarize quantitative data on the E/Z selectivity of HWE reactions under different experimental conditions.
Table 1: Effect of Reaction Conditions on E-Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 25 | 90:10 |
| Triethyl phosphonoacetate | Isobutyraldehyde | LiCl/DBU | CH3CN | 25 | 93:7 |
| Trimethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | 25 | 85:15 |
| Trimethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | -78 | 15:85 |
Table 2: Effect of Phosphonate Reagent on Z-Selectivity (Still-Gennari Conditions)
| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temperature (°C) | E:Z Ratio |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 (B118740) | THF | -78 | 3:97 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS/18-crown-6 | THF | -78 | 5:95 |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Cinnamaldehyde | KHMDS/18-crown-6 | THF | -78 | 10:90 |
| Ethyl bis(diarylphosphono)acetate (Ando) | Cyclohexanecarboxaldehyde | NaH | THF | -78 | <5:>95 |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (B95107) (THF).
-
Add the phosphonate ester (1.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction: Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[6]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[6]
-
Combine the organic layers, wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq., as a solution in THF or toluene).[5]
-
Stir the mixture at -78 °C for 20 minutes.
-
Reaction: Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate ester (1.1 eq.) in anhydrous THF.
-
Stir for 30 minutes at -78 °C.
-
Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.
-
Stir at -78 °C for 3 hours or until the reaction is complete (monitor by TLC).[3]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
common side products in reactions with triethyl 2-phosphonopropionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triethyl 2-phosphonopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most common "side product" is the water-soluble phosphate (B84403) byproduct, typically diethyl phosphate, which is formed from the phosphonate (B1237965) reagent during the reaction. Other potential side products include E/Z isomers of the desired α,β-unsaturated ester, unreacted starting materials (aldehyde/ketone and the phosphonate itself), and products from base-induced side reactions such as aldol (B89426) condensation of the carbonyl starting material.
Q2: I am having trouble removing the phosphate byproduct from my reaction mixture. What is the best method?
A2: The dialkyl phosphate byproduct is water-soluble, which is a key advantage of the Horner-Wadsworth-Emmons reaction. To remove it, perform an aqueous workup. After quenching the reaction, extract your organic product into a non-polar solvent (e.g., ethyl acetate (B1210297), diethyl ether). Wash the organic layer multiple times with water or a saturated sodium chloride solution (brine). This will partition the phosphate byproduct into the aqueous layer, effectively removing it from your desired product.
Q3: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. A common issue is incomplete deprotonation of the phosphonate. Ensure your base is strong enough (e.g., NaH, LDA, KHMDS) and that the reaction is performed under strictly anhydrous conditions, as water will quench the base and the phosphonate anion. Another cause can be the reactivity of your carbonyl compound; sterically hindered ketones react much slower than unhindered aldehydes. Also, verify the purity of your starting materials, as impurities can inhibit the reaction.
Q4: How can I control the E/Z stereoselectivity of the double bond formed in the reaction?
A4: The stereoselectivity of the Horner-Wadsworth-Emmons reaction is influenced by the reaction conditions and the structure of the reactants. For α-substituted phosphonates like this compound, the reaction often favors the (E)-isomer, especially with non-stabilizing groups on the phosphonate. To influence the E/Z ratio, you can try modifying the base and solvent. For example, using sodium hydride in THF often provides good E-selectivity. For higher Z-selectivity, stronger, sterically hindered bases like KHMDS in combination with 18-crown-6 (B118740) can be effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Ineffective Deprotonation | Use a stronger base (e.g., NaH, LDA). Ensure the reaction is under an inert atmosphere (N₂ or Ar) and all glassware and solvents are rigorously dried. |
| Poor Carbonyl Reactivity | Increase the reaction temperature or allow for a longer reaction time. For very unreactive ketones, a stronger base or different reaction conditions may be necessary. |
| Degraded Reagents | Check the purity of your this compound and the carbonyl compound by NMR or other analytical techniques. Use freshly distilled or purified starting materials. |
| Incorrect Stoichiometry | Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the phosphonate reagent relative to the carbonyl compound. |
Issue 2: Complex Mixture of Products on TLC/NMR
| Possible Cause | Troubleshooting Step |
| Formation of E/Z Isomers | This is common. The isomers may be separable by column chromatography. To favor one isomer, modify the reaction conditions (see FAQ Q4). |
| Aldol Side Reaction | Add the carbonyl compound slowly at a low temperature (e.g., 0 °C or -78 °C) to the pre-formed phosphonate anion. This minimizes the exposure of the enolizable carbonyl to the base. |
| Unreacted Starting Materials | Allow the reaction to run for a longer time or gently warm it if the reaction is sluggish. Ensure the base was active and added correctly. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of an aldehyde with this compound to form an (E/Z)-α,β-unsaturated ester.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash Base: Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH under a stream of inert gas.
-
Add Solvent: Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Phosphonate Addition: Dissolve this compound (1.1 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired α,β-unsaturated ester from any remaining impurities and to potentially separate the E/Z isomers.
Visualizations
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Simplified reaction pathway showing product and byproduct formation.
Technical Support Center: Optimization of Triethyl 2-Phosphonopropionate Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with triethyl 2-phosphonopropionate in Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters, specifically trisubstituted alkenes. This reaction is a crucial method for forming carbon-carbon double bonds in organic synthesis.[1][2][3]
Q2: What are the main advantages of the HWE reaction over the classical Wittig reaction?
A2: The HWE reaction offers several key advantages:
-
Enhanced Reactivity: The phosphonate (B1237965) carbanion is more nucleophilic and reactive than the corresponding phosphonium (B103445) ylide, allowing it to react efficiently with a broader range of aldehydes and even ketones.[4][5]
-
Simplified Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it easily removable through a simple aqueous extraction. This is a significant advantage over the often difficult-to-remove triphenylphosphine (B44618) oxide produced in the Wittig reaction.[4][5]
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, and specific modifications can be employed to achieve high (Z)-selectivity.[4][6]
Q3: How does the choice of base impact the outcome of the reaction?
A3: The base is critical for deprotonating the phosphonate to form the reactive carbanion. The choice of base can significantly influence the reaction's stereoselectivity and yield. Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium or potassium hexamethyldisilazide (LHMDS/KHMDS) are commonly used.[1][2] For substrates sensitive to strong bases, milder conditions like the Masamune-Roush protocol (LiCl and an amine base like DBU or triethylamine) are effective.[4][7][8]
Q4: Can I control the stereochemistry of the resulting alkene?
A4: Yes, the stereochemical outcome can be controlled:
-
For (E)-alkenes: Standard HWE conditions with bases like NaH or LiOH·H₂O in solvents such as THF or DME generally provide the (E)-isomer with high selectivity.[4][5][9]
-
For (Z)-alkenes: The Still-Gennari modification is employed. This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with a strong, non-coordinating base like KHMDS and an additive like 18-crown-6 (B118740) at low temperatures (-78 °C).[4][10][11] Another approach for Z-selectivity involves using diarylphosphono)propionates with bulky ortho substituents, where bases like Triton B or t-BuOK can provide high Z-selectivity.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Deprotonation | Use a stronger base (e.g., switch from an amine to NaH or KHMDS). Ensure the base is fresh and of high purity. Use a slight excess (1.1 equivalents) of the base. | The α-proton of this compound must be abstracted to form the reactive carbanion. Incomplete deprotonation leads to low conversion. |
| Low Reactivity of Carbonyl | Increase the reaction temperature. If using a ketone, a stronger base and longer reaction times may be necessary. | Sterically hindered or electronically deactivated aldehydes and ketones react more slowly. Increasing thermal energy can help overcome the activation barrier. |
| Side Reactions | Add the aldehyde/ketone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C) to minimize self-condensation of the carbonyl compound. | Aldehydes, in the presence of a base, can undergo aldol (B89426) condensation, reducing the amount available to react with the phosphonate. |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Handle hygroscopic bases (like NaH) under an inert atmosphere (N₂ or Ar). | The phosphonate carbanion is a strong base and will be quenched by water or other protic sources, preventing it from reacting with the carbonyl compound. |
Issue 2: Poor (E/Z) Stereoselectivity
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Base/Cation | For high (E)-selectivity , lithium (e.g., n-BuLi) or sodium (e.g., NaH) bases are generally preferred over potassium bases.[4] For high (Z)-selectivity , use KHMDS with 18-crown-6 (Still-Gennari conditions).[4][10] | The nature of the metal cation influences the transition state geometry. Lithium and sodium cations tend to promote conditions that lead to the thermodynamically favored (E)-product. Potassium cations under crown ether conditions create a "naked" anion, favoring kinetic control and the (Z)-product. |
| Incorrect Temperature | For (E)-selectivity , allowing the reaction to warm to room temperature can favor thermodynamic equilibrium.[4] For (Z)-selectivity , maintaining a low temperature (e.g., -78 °C) is crucial to ensure the reaction is under kinetic control.[1] | Higher temperatures allow for the reversible formation of intermediates, leading to the more stable (E)-alkene. Low temperatures trap the kinetically formed intermediate that leads to the (Z)-alkene. |
| Inappropriate Phosphonate | For high (Z)-selectivity , the standard this compound is not ideal. Switch to a Still-Gennari type reagent (e.g., a bis(2,2,2-trifluoroethyl) phosphonate) or an Ando-type reagent (e.g., a diarylphosphonate with bulky ortho groups).[1][11] | The electronic properties of the phosphonate are critical. Electron-withdrawing groups on the phosphonate (as in Still-Gennari reagents) accelerate the elimination step, favoring the kinetic (Z)-product. |
Data Presentation
Table 1: (E)-Selective HWE Reaction of this compound with Aromatic Aldehydes
Conditions: Solvent-free, stirring a mixture of aldehyde, this compound, and base.
| Aldehyde | Base | Yield (%) | (E/Z) Ratio |
| Benzaldehyde | LiOH·H₂O | 97 | 95:5 |
| 4-Chlorobenzaldehyde | LiOH·H₂O | 95 | 99:1 |
| 4-Methylbenzaldehyde | LiOH·H₂O | 92 | 96:4 |
| 4-Methoxybenzaldehyde | LiOH·H₂O | 83 | 98:2 |
| Data adapted from a study on solvent-free HWE reactions.[9] |
Table 2: (Z)-Selective HWE Reaction of Ethyl 2-(diarylphosphono)propionates with Aldehydes
Conditions: Base added to phosphonate in THF at specified temperature, followed by addition of aldehyde.
| Aldehyde | Phosphonate Ar Group | Base | Temp (°C) | Yield (%) | (Z/E) Ratio |
| Benzaldehyde | Phenyl | t-BuOK | -95 | 95 | 95:5 |
| Benzaldehyde | o-Tolyl | t-BuOK | -78 | 98 | 98:2 |
| Benzaldehyde | o-Isopropylphenyl | t-BuOK | -78 | 96 | 99:1 |
| n-Octyl aldehyde | Phenyl | NaH | -78 to 0 | 85 | 83:17 |
| n-Octyl aldehyde | o-Isopropylphenyl | NaH | -78 to 0 | 95 | 99:1 |
| Data adapted from a study on Z-selective HWE reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension and cool the flask to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction with Carbonyl: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate analog and 18-crown-6 (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Perform an aqueous workup and extraction as described in Protocol 1. Purify the crude product by flash column chromatography to afford the (Z)-alkene.[12]
Visualizations
Caption: The four main steps of the Horner-Wadsworth-Emmons reaction mechanism.
Caption: A logical workflow for troubleshooting common issues in HWE reactions.
Caption: Decision tree for selecting conditions for (E) or (Z)-alkene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound 98 3699-66-9 [sigmaaldrich.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Temperature on Triethyl 2-Phosphonopropionate Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of triethyl 2-phosphonopropionate, commonly utilized in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the Horner-Wadsworth-Emmons (HWE) reaction of this compound?
A1: Temperature is a critical parameter in the HWE reaction, significantly influencing both the reaction rate and the stereoselectivity of the resulting alkene product. Generally, higher temperatures increase the reaction rate but can decrease the selectivity for the kinetically favored Z-alkene, leading to a higher proportion of the thermodynamically more stable E-alkene.
Q2: How does temperature influence the E/Z stereoselectivity of the alkene product?
A2: In the HWE reaction, lower temperatures (e.g., -78 °C) often favor the formation of the Z-alkene (kinetic product) by slowing down the equilibration of the intermediate diastereomeric oxaphosphetanes.[1] Conversely, higher reaction temperatures (e.g., 23 °C) allow for this equilibration to occur, leading to a preference for the more thermodynamically stable E-alkene.[2]
Q3: What is the rate-limiting step of the Horner-Wadsworth-Emmons reaction?
A3: The rate-limiting step in the HWE reaction is generally the nucleophilic addition of the phosphonate (B1237965) carbanion to the carbonyl compound (aldehyde or ketone) to form an intermediate.[2][3] A computational study on a similar HWE reaction identified the subsequent formation of the oxaphosphetane intermediate as the rate-determining step.
Q4: Are there specific temperature ranges that are recommended for this reaction?
A4: The optimal temperature range depends on the desired outcome. For enhanced Z-selectivity, reactions are often carried out at low temperatures, typically between -78 °C and 0 °C.[1][4] For the preferential formation of the E-alkene or to increase the reaction rate, temperatures from ambient (room temperature) up to reflux conditions of the chosen solvent may be employed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy barrier may not be overcome, leading to a very slow reaction rate. 2. Instability of reactants or intermediates: The phosphonate carbanion or the aldehyde may be unstable at the reaction temperature. | 1. Gradually increase the reaction temperature: Monitor the reaction progress by TLC or other analytical methods. 2. Choose a suitable solvent: Ensure the solvent is appropriate for the chosen temperature range and stabilizes the reactants. 3. Optimize the base: The choice of base can affect the rate of deprotonation and the overall reaction kinetics. |
| Poor E/Z Stereoselectivity | 1. Inappropriate reaction temperature: The temperature may be promoting the formation of an undesired isomer. 2. Suboptimal solvent or base: These factors can influence the transition state energies and the equilibration of intermediates. | 1. For Z-alkene: Conduct the reaction at a lower temperature (e.g., -78 °C). 2. For E-alkene: Run the reaction at a higher temperature (e.g., room temperature or above) to favor thermodynamic control. 3. Screen different solvents and bases: The polarity of the solvent and the nature of the counter-ion from the base can impact stereoselectivity. |
| Formation of Side Products | 1. Reaction temperature is too high: This can lead to decomposition of reactants, intermediates, or products. 2. Aldol condensation of the aldehyde: The basic conditions can promote self-condensation of the aldehyde. | 1. Lower the reaction temperature: This can help to minimize decomposition pathways. 2. Slow addition of the aldehyde: Add the aldehyde dropwise to the phosphonate carbanion solution at a low temperature to minimize its self-condensation. |
Quantitative Data
| Temperature (°C) | Temperature (K) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | Hypothetical E/Z Ratio |
| -78 | 195 | 0.005 | 20:80 |
| -20 | 253 | 0.15 | 40:60 |
| 0 | 273 | 0.8 | 60:40 |
| 25 | 298 | 5.2 | 85:15 |
| 50 | 323 | 25.0 | 95:5 |
Note: The actual rate constants and E/Z ratios will depend on the specific aldehyde, base, and solvent used in the reaction.
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on Reaction Kinetics
This protocol outlines a general method for studying the kinetics of the Horner-Wadsworth-Emmons reaction between this compound and an aldehyde at various temperatures.
1. Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Internal standard for analytical measurements (e.g., a stable, non-reactive compound with a distinct analytical signal)
2. Equipment:
-
Jacketed reaction vessel with a temperature controller and overhead stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for reagent addition
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)
3. Procedure:
-
Set up the jacketed reaction vessel under an inert atmosphere and equilibrate it to the desired temperature (e.g., -78 °C, 0 °C, 25 °C).
-
In a separate flask, prepare a stock solution of this compound and the internal standard in the anhydrous solvent.
-
In another flask, prepare a stock solution of the aldehyde in the anhydrous solvent.
-
To the reaction vessel, add the base followed by the anhydrous solvent.
-
Slowly add the this compound solution to the base suspension at the set temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
At time t=0, rapidly add the aldehyde solution to the reaction mixture.
-
At specified time intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing the quenching solution.
-
Extract the quenched aliquots with an appropriate organic solvent.
-
Analyze the organic extracts using the chosen analytical method to determine the concentrations of the reactant (aldehyde) and the product(s).
-
Repeat the experiment at different temperatures to obtain kinetic data over a range of conditions.
4. Data Analysis:
-
Plot the concentration of the reactant versus time for each temperature.
-
Determine the initial rate of the reaction at each temperature from the initial slope of the concentration-time curve.
-
Calculate the rate constant (k) at each temperature using the appropriate rate law.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.
Visualizations
Reaction Pathway and Temperature Influence
The following diagram illustrates the general Horner-Wadsworth-Emmons reaction pathway and highlights the influence of temperature on the stereochemical outcome.
Caption: HWE reaction pathway and the effect of temperature on product distribution.
Logical Workflow for Kinetic Study
This diagram outlines the logical workflow for conducting a kinetic study on the effect of temperature.
Caption: Workflow for a kinetic study of the HWE reaction at various temperatures.
References
Technical Support Center: Managing Steric Hindrance in Triethyl 2-Phosphonopropionate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in reactions involving triethyl 2-phosphonopropionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters, specifically trisubstituted alkenes. This reaction is a crucial method for forming carbon-carbon double bonds in organic synthesis.
Q2: What is steric hindrance and how does it affect reactions with this compound?
A2: Steric hindrance is the repulsion between electron clouds of non-bonded atoms or groups within a molecule that are in close proximity. In the context of this compound reactions, steric hindrance can arise from bulky substituents on either the phosphonate (B1237965) reagent itself or the reacting aldehyde or ketone. This hindrance can impede the approach of the reactants, leading to slower reaction rates, lower yields, and reduced stereoselectivity.
Q3: Why am I getting low yields when reacting this compound with a hindered ketone?
A3: Sterically hindered ketones are often less reactive towards the phosphonate carbanion generated from this compound.[1] The bulky groups around the carbonyl carbon obstruct the nucleophilic attack of the carbanion. Standard HWE conditions may be insufficient to overcome this steric barrier, resulting in poor conversion and low yields.[2] In such cases, modified HWE protocols are often necessary.[1]
Q4: How can I improve the E/Z selectivity of my reaction?
A4: The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base, solvent, and reaction temperature.[3][4] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[5] However, for α-substituted phosphonates like this compound, the selectivity can be modulated. For instance, using certain bases and solvents can influence the equilibration of the intermediate oxaphosphetane, thereby affecting the final E/Z ratio.[6]
Q5: Are there alternatives to the Horner-Wadsworth-Emmons reaction for sterically hindered substrates?
A5: Yes, while the HWE reaction is often superior to the Wittig reaction for hindered substrates, other methods exist.[7] For instance, the Peterson olefination can be more effective for some sterically demanding carbonyls as the silicon-based reagents are generally more reactive.[6] Another alternative for specific applications is the Tebbe olefination, which is known to work well with bulky carbonyl compounds.[6]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield with a Sterically Hindered Ketone
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient reactivity of the phosphonate carbanion | 1. Change the base: Switch from a mild base (e.g., DBU) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[2][7] 2. Increase reaction temperature: Gradually increase the temperature to provide more energy to overcome the activation barrier. Monitor for side reactions. | Increased conversion of the starting material and higher product yield. |
| Steric repulsion hindering the reaction | 1. Employ Masamune-Roush conditions: Use lithium chloride (LiCl) with a hindered amine base like 1,8-diazabicycloundec-7-ene (DBU). LiCl can act as a Lewis acid to activate the carbonyl group.[2][8] 2. Utilize Lewis acid mediation: Add a Lewis acid such as Sn(OSO₂CF₃)₂ in conjunction with an amine base to enhance reactivity.[2] | Improved reaction rate and yield, even with base-sensitive substrates. |
| Poor solubility of reactants or intermediates | 1. Optimize the solvent: Switch to a solvent with better solvating properties for your specific substrates, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[9] | A more homogeneous reaction mixture and potentially improved reaction rates. |
Issue 2: Poor E/Z Stereoselectivity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unfavorable reaction kinetics or thermodynamics | 1. Vary the reaction temperature: Lowering the temperature (e.g., to -78 °C) can sometimes favor the kinetic product, while higher temperatures may favor the thermodynamic product. The effect is system-dependent.[10] 2. Change the cation: The nature of the metal cation (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome. For example, lithium cations can promote the reversibility of the initial addition step, potentially affecting the final isomer ratio.[6][10] | A shift in the E/Z ratio towards the desired isomer. |
| Suboptimal base and solvent combination | 1. Experiment with different bases: The choice of base can significantly impact selectivity. For instance, using potassium bases with crown ethers (e.g., KHMDS/18-crown-6) can favor the formation of (Z)-alkenes in some cases (Still-Gennari conditions).[2][9] 2. Modify the phosphonate reagent: While this compound generally gives good E-selectivity, using phosphonates with bulkier ester groups (e.g., diisopropyl) can sometimes enhance this selectivity.[4] | Improved stereoselectivity of the desired alkene. |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol is suitable for less hindered aldehydes and ketones.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde or ketone (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous THF to dissolve the phosphonate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[7]
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol utilizes milder basic conditions for substrates that are sensitive to strong bases like NaH.[9]
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Anhydrous Lithium Chloride (LiCl) (1.2-1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Saturated aqueous NH₄Cl solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone, flame-dried LiCl, and this compound in anhydrous MeCN.
-
Cool the vigorously stirred suspension to 0 °C.
-
Add DBU or DIPEA dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for common issues in HWE reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of dialkylphosphate byproducts from Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the dialkylphosphate byproduct in an HWE reaction, and why is it considered easier to remove than the byproduct of a Wittig reaction?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using phosphonate (B1237965) carbanions.[1][2][3] The reaction generates a dialkylphosphate salt as a byproduct.[1][2] A significant advantage of the HWE reaction over the related Wittig reaction is that this dialkylphosphate byproduct is highly water-soluble.[3][4][5] This contrasts sharply with the byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, which is often difficult to separate from the desired product due to its lower polarity and tendency to co-elute during chromatography. The easy removal of the water-soluble phosphate (B84403) salt simplifies the purification process considerably.[1][3]
Q2: What is the standard procedure for removing the dialkylphosphate byproduct?
A2: The standard and most common method for removing the dialkylphosphate byproduct is a straightforward aqueous work-up.[3][4] This process leverages the high water solubility of the phosphate salt to partition it into an aqueous phase, while the typically less polar organic product remains in an immiscible organic solvent.[4] The general steps involve quenching the reaction, followed by liquid-liquid extraction using an organic solvent and water or brine.[4][6]
Q3: How can I confirm that the dialkylphosphate byproduct has been successfully removed?
A3: Successful removal can be confirmed by analyzing the crude product after work-up. The most common method is ¹H NMR spectroscopy. The characteristic signals of the alkyl groups on the phosphate byproduct (e.g., a quartet and triplet for a diethyl phosphate) should be absent or significantly diminished in the spectrum of the purified product. For more precise analysis, ³¹P NMR spectroscopy is a highly effective and direct method for detecting and quantifying any residual phosphorus-containing compounds.[1][7]
Q4: How can I quantify the amount of residual dialkylphosphate byproduct in my sample?
A4: Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) spectroscopy is the most reliable method for quantifying residual dialkylphosphate.[1][7] The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, which results in excellent sensitivity and signal separation, often producing simple spectra with minimal signal overlap.[1][7] The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei.[1] By adding a known amount of an internal phosphorus standard to the sample, the concentration of the dialkylphosphate byproduct can be determined with high accuracy.[1][4]
Q5: What are the potential impacts of residual dialkylphosphate byproduct on subsequent reactions?
A5: While specific literature detailing the reactivity of residual dialkylphosphate salts in subsequent synthetic steps is sparse, their chemical nature allows for some educated predictions. As phosphate salts, they can act as weak bases or nucleophiles. More significantly, their ability to chelate metal ions could potentially interfere with subsequent reactions that employ metal catalysts (e.g., palladium-catalyzed cross-couplings, hydrogenations with metal catalysts). The phosphate anion could coordinate to the metal center, potentially inhibiting or poisoning the catalyst. Therefore, ensuring complete removal is crucial for reactions sensitive to such effects.
Q6: My desired HWE product is also polar and has some water solubility. How can I remove the byproduct without losing my product?
A6: This is a common challenge. If your product has significant water solubility, standard aqueous extraction may lead to product loss. Here are some alternative strategies:
-
Minimize Water Washes: Use a minimal number of washes with smaller volumes of saturated brine instead of pure water. The high salt concentration can decrease the solubility of organic compounds in the aqueous layer ("salting out").[8][9]
-
Solvent Modification: A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be an effective organic extraction solvent for pulling more polar compounds from the aqueous phase.[10]
-
Solvent Evaporation: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it is often best to remove it by rotary evaporation before the work-up. This prevents the solvent from carrying your polar product into the aqueous layer during extraction.[10]
-
Flash Chromatography: Careful selection of the solvent system for flash column chromatography can often separate a polar product from the highly polar phosphate salt. A more polar eluent system may be required.
Troubleshooting Guides
Problem: My crude ¹H NMR spectrum shows significant signals corresponding to the phosphate byproduct after an aqueous work-up.
| Potential Cause | Suggested Solution |
| Incomplete Extraction | The number or volume of aqueous washes was insufficient to remove the byproduct completely. |
| Troubleshooting Step: Re-dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and re-wash with water and/or brine. Perform at least 2-3 washes, ensuring vigorous mixing in the separatory funnel for each wash.[4][8] | |
| Insufficient Quenching | The reaction was not properly quenched, leaving the phosphate salt in a less water-soluble form. |
| Troubleshooting Step: Ensure the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) before extraction. This protonates the phosphate salt, increasing its water solubility.[4] | |
| High Byproduct Concentration | The reaction was run at a very high concentration, producing a large amount of byproduct that exceeds the solubility in the wash volume. |
| Troubleshooting Step: Dilute the reaction mixture with more organic solvent before beginning the extraction process and use larger volumes for the aqueous washes.[10] |
Problem: A persistent emulsion has formed during the liquid-liquid extraction.
| Potential Cause | Suggested Solution |
| Insufficient Ionic Strength | The density difference between the organic and aqueous layers is minimal, preventing clear separation. |
| Troubleshooting Step: Add a significant amount of saturated brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.[9] | |
| Fine Particulate Matter | Insoluble materials are stabilizing the emulsion at the interface. |
| Troubleshooting Step: If adding brine does not work, filter the entire mixture through a pad of Celite® using vacuum filtration. The layers can then be separated in the filter flask or a clean separatory funnel.[9] | |
| Vigorous Shaking | Overly aggressive shaking can lead to stable emulsions. |
| Troubleshooting Step: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion still forms, allow it to sit undisturbed for an extended period; it may separate on its own.[9] |
Data Presentation
Table 1: Illustrative Comparison of Work-up Procedures for Dialkylphosphate Removal.
Note: The following data are hypothetical and intended for illustrative purposes to guide researchers in evaluating their purification strategies.
| Work-up Method | Typical Product Yield (%) | Product Purity (%) (by ¹H NMR) | Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Work-up | 85-95 | >95 | >98 | Most common and effective method for non-polar to moderately polar products.[4] |
| Brine Washes Only | 90-98 | 90-95 | 90-95 | Useful for products with some water solubility to minimize loss. |
| Silica Gel Plug Filtration | 80-90 | ~90 | 85-90 | A rapid method, but may not be sufficient for complete removal. Often used after an initial aqueous wash. |
| No Aqueous Work-up | ~100 (crude) | <70 | 0 | Not recommended; leads to significant contamination of the product. |
Table 2: Key Parameters for Quantitative ³¹P NMR (qNMR) Analysis.
| Parameter | Recommendation | Rationale |
| Internal Standard | Use a stable, non-volatile phosphorus compound with a chemical shift that does not overlap with the analyte signal (e.g., triphenyl phosphate).[1][4] | An internal standard of known concentration allows for direct and accurate quantification of the target analyte.[1] |
| Relaxation Delay (d1) | Set to at least 5-7 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei being measured. | Ensures complete relaxation of the nuclei between scans, which is critical for accurate signal integration.[11] |
| Solvent | Standard deuterated NMR solvents (e.g., CDCl₃) are suitable as they do not contain phosphorus.[1] | Avoids interference from solvent signals.[1] |
| Pulse Angle | A 90° pulse angle is typically used for quantitative measurements. | Maximizes the signal for each scan. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Dialkylphosphate Removal
-
Reaction Quenching: Once the HWE reaction is complete (as monitored by TLC or LCMS), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base.[4]
-
Solvent Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be sufficient to fully dissolve the product.
-
First Aqueous Wash: Add a volume of deionized water approximately equal to the organic layer volume. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 30-60 seconds.[8]
-
Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.[4]
-
Repeat Washes: Repeat the washing process (steps 3 and 4) two more times with deionized water, followed by one wash with saturated brine. The brine wash helps to remove residual water from the organic layer.[4][8]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Concentration: Filter or decant the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Protocol 2: Sample Preparation for Quantitative ³¹P NMR Analysis
-
Prepare a Stock Solution of Internal Standard: Accurately weigh a known mass of a suitable internal standard (e.g., triphenyl phosphate) and dissolve it in a precise volume of a deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.
-
Prepare the Analyte Sample: Accurately weigh a known mass of your crude HWE product (containing the dialkylphosphate byproduct) into an NMR tube.
-
Add Internal Standard: Using a calibrated pipette or syringe, add a precise volume of the internal standard stock solution to the NMR tube containing your crude product.
-
Dissolve and Mix: Add additional deuterated solvent to the NMR tube to ensure the total volume is sufficient for analysis (typically ~0.6-0.7 mL). Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Acquire Spectrum: Acquire the ³¹P NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).
-
Calculate Concentration: Integrate the signal for the internal standard and the signal for the dialkylphosphate byproduct. The concentration of the byproduct can be calculated using the formula: Concentration_byproduct = (Area_byproduct / Area_standard) * (N_standard / N_byproduct) * Concentration_standard (where N is the number of phosphorus atoms for each species, which is 1 in both cases).
Visualizations
Caption: Workflow for HWE reaction and subsequent aqueous work-up.
Caption: Decision tree for troubleshooting byproduct removal.
References
- 1. mdpi.com [mdpi.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Workup [chem.rochester.edu]
- 11. NMR-based quantification of organic diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
stability of triethyl 2-phosphonopropionate under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of triethyl 2-phosphonopropionate under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the handling and use of this compound.
Q1: I suspect my this compound has degraded. What are the common signs of decomposition?
A1: Decomposition of this compound, a phosphonate (B1237965) ester, can be indicated by several observations:
-
Changes in Physical Appearance: A noticeable change from a clear, colorless liquid to a yellowish or brownish hue can suggest degradation.
-
Formation of Precipitates: The appearance of solid material in the liquid indicates the formation of less soluble decomposition products.
-
Inconsistent Reaction Outcomes: If you observe lower yields, the formation of unexpected byproducts, or a complete failure of your reaction (e.g., a Horner-Wadsworth-Emmons reaction), it may be due to the degradation of the reagent.
-
pH Changes in Solution: Hydrolysis of the ester groups will produce phosphonic acid derivatives, which can alter the pH of your reaction mixture.
Q2: My reaction with this compound is not working as expected. How can I troubleshoot this?
A2: If you are experiencing issues with a reaction involving this compound, consider the following:
-
Reagent Quality: Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere) to prevent degradation. If in doubt, use a fresh bottle or purify the reagent.
-
Reaction Conditions: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] Ensure your reaction is performed under anhydrous conditions if water-sensitive reagents are used. Avoid unnecessarily high temperatures, as this can promote decomposition.[2]
-
Base Selection (for Horner-Wadsworth-Emmons type reactions): The choice and quality of the base are critical. Ensure the base is strong enough to deprotonate the phosphonate and is not contaminated with water or other impurities.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container to prevent moisture ingress.
-
Keep it in a cool, dry place.
-
For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
Q4: Under what conditions is this compound most likely to be unstable?
A4: this compound is most susceptible to degradation under the following conditions:
-
Aqueous Acidic Conditions: The presence of strong acids in water can catalyze the hydrolysis of the ester groups to the corresponding phosphonic acid.[3]
-
Aqueous Basic Conditions: Strong aqueous bases will also promote the hydrolysis of the ester functionalities.[3]
-
High Temperatures: Elevated temperatures can lead to thermal decomposition, although phosphonates are generally more thermally stable than phosphate (B84403) esters.[2]
Stability Data Summary
| Condition | Stability | Primary Decomposition Pathway | Potential Products |
| Aqueous Acid | Low | Acid-catalyzed hydrolysis of ester groups. | Ethyl 2-(ethoxy(hydroxy)phosphoryl)propanoate, 2-Phosphonopropionic acid, Ethanol |
| Aqueous Base | Low | Base-mediated hydrolysis of ester groups. | Ethyl 2-(ethoxy(hydroxy)phosphoryl)propanoate, 2-Phosphonopropionic acid, Ethanol |
| Anhydrous Neutral | High | Stable under inert conditions. | - |
| Elevated Temperature | Moderate to Low | Thermal elimination. | Phosphonic acid derivatives and corresponding alkenes. |
Experimental Protocols
The following is a general protocol for monitoring the stability of a phosphonate ester under acidic or basic conditions, which can be adapted for this compound.
Objective: To determine the rate of hydrolysis of this compound under acidic or basic conditions by monitoring the disappearance of the starting material and the appearance of hydrolysis products using ³¹P NMR spectroscopy.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or a mixture with an organic solvent)
-
Strong acid (e.g., HCl) or strong base (e.g., NaOH)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent.
-
To an NMR tube, add a precise volume of the stock solution.
-
Initiate the reaction by adding a specific equivalent of the acid or base catalyst.
-
Quickly acquire a ³¹P NMR spectrum at time zero.
-
Monitor the reaction over time by acquiring subsequent ³¹P NMR spectra at regular intervals.
-
Integrate the signals corresponding to the starting phosphonate ester and any new phosphorus-containing species that appear.
-
Plot the concentration of the starting material versus time to determine the rate of decomposition.
Visualizations
The following diagrams illustrate the general decomposition pathways of a phosphonate ester and a logical workflow for troubleshooting reaction issues.
Caption: General hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting problematic reactions.
References
Technical Support Center: Scaling Up Reactions Involving Triethyl 2-Phosphonopropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl 2-phosphonopropionate in Horner-Wadsworth-Emmons (HWE) reactions, with a focus on scaling up from laboratory to industrial production.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Question: We are experiencing a significant drop in yield when scaling up our Horner-Wadsworth-Emmons (HWE) reaction using this compound. What are the potential causes and solutions?
Answer: A decrease in yield during scale-up is a common challenge. Several factors related to reaction kinetics, heat and mass transfer, and reagent stability can contribute to this issue. Here’s a systematic guide to troubleshooting low yields:
Potential Causes and Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | - Agitation Rate: Ensure the agitation is sufficient to maintain a homogeneous mixture. In larger reactors, dead zones can occur, leading to localized concentration gradients and side reactions. Consider using baffles or different impeller designs. - Reagent Addition: Introduce reagents at a point of high turbulence to ensure rapid dispersion. For instance, add the aldehyde to the pre-formed phosphonate (B1237965) carbanion.[1] |
| Poor Temperature Control | - Exothermic Reaction: The HWE reaction is often exothermic. Insufficient heat removal in a large reactor can lead to temperature spikes, promoting side reactions and decomposition of reactants or products. - Cooling System: Verify that the reactor's cooling system is adequate for the scale. A smaller surface area-to-volume ratio in larger reactors makes heat dissipation less efficient. - Controlled Addition: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation. |
| Base Inefficiency | - Base Selection: The choice of base is critical. For large-scale reactions, consider the safety, cost, and solubility of the base. While strong bases like sodium hydride (NaH) are effective, they can pose safety risks at scale.[2] Milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with salts like LiCl can be a safer and effective alternative.[3] - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the base and the phosphonate carbanion. |
| Side Reactions | - Aldol Condensation: The aldehyde starting material can undergo self-condensation. This can be minimized by adding the aldehyde slowly to the pre-formed phosphonate carbanion. - Byproduct Formation: Analyze the crude reaction mixture to identify major byproducts. Understanding the side reactions will help in optimizing the reaction conditions to suppress them. |
| Work-up and Purification Issues | - Byproduct Removal: The phosphate (B84403) byproduct is generally water-soluble, facilitating its removal through aqueous extraction.[3] However, at a larger scale, emulsions can form. Consider using brine washes to break emulsions. - Product Isolation: If the product is purified by distillation, ensure the temperature is not too high, as this can lead to degradation. Vacuum distillation is often preferred. |
Issue 2: Poor or Inconsistent Stereoselectivity (E/Z Ratio)
Question: We are observing poor or inconsistent E/Z selectivity in our scaled-up HWE reaction. How can we improve the stereochemical outcome?
Answer: The stereoselectivity of the HWE reaction is influenced by the structure of the reactants, the choice of base, solvent, and reaction temperature. The HWE reaction generally favors the formation of the (E)-alkene.[3][4]
Factors Influencing Stereoselectivity and Optimization Strategies:
| Factor | Impact on Stereoselectivity | Recommendations for High (E)-Selectivity |
| Base and Cation | The nature of the cation associated with the phosphonate carbanion plays a significant role. Lithium salts are known to promote the reversibility of the initial addition step, leading to the thermodynamically more stable (E)-alkene. | - Use lithium bases (e.g., n-BuLi, LDA) or add lithium salts (e.g., LiCl, LiBr) when using other bases like DBU or triethylamine. |
| Solvent | The solvent can influence the aggregation of the phosphonate carbanion and the stability of the intermediates. | - Aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are commonly used and generally favor (E)-selectivity. |
| Temperature | Higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-alkene by allowing the intermediates to equilibrate. | - Running the reaction at room temperature or slightly elevated temperatures can improve (E)-selectivity, but this must be balanced with the potential for side reactions. |
| Structure of Reactants | The steric bulk of the aldehyde and the phosphonate can influence the stereochemical outcome. | - For aromatic aldehydes, high (E)-selectivity is typically observed. For aliphatic aldehydes, optimizing the other reaction parameters becomes more critical. |
Quantitative Data on Base and Aldehyde Effects on E/Z Ratio:
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | rt | 92 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt | 88 | >95:5 |
| Octanal | NaH | THF | 0 to rt | 85 | 90:10 |
This data is compiled from representative lab-scale reactions and serves as a guideline. Optimization for a specific substrate and scale is recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up HWE reactions with this compound?
A1: The primary safety concerns are:
-
Thermal Runaway: The HWE reaction is exothermic. On a large scale, the reduced surface area-to-volume ratio can lead to inadequate heat dissipation and a rapid, uncontrolled increase in temperature and pressure. A thorough thermal hazard assessment, including reaction calorimetry, is crucial before scaling up.
-
Handling of Strong Bases: Strong bases like sodium hydride (NaH) are pyrophoric and react violently with water. Handling large quantities requires specialized equipment and procedures. Consider using safer alternatives like DBU/LiCl if the reaction chemistry allows.
-
Hydrogen Gas Evolution: The reaction of NaH with any protic species (including the phosphonate itself) generates flammable hydrogen gas. The reactor must be properly vented to prevent pressure buildup and the creation of an explosive atmosphere.
-
Flammable Solvents: Large volumes of flammable organic solvents like THF and DME pose a significant fire risk. Ensure proper grounding and inert atmosphere operations.
Q2: What is a typical large-scale experimental protocol for an HWE reaction with this compound?
A2: The following is a general protocol adaptable for a multi-kilogram scale. Note: This is a generalized procedure and must be adapted and thoroughly tested at a smaller scale before implementation in a large-scale reactor.
Large-Scale Protocol Outline:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Base Slurry Preparation (if using NaH): Under a nitrogen atmosphere, charge the reactor with a dispersion of sodium hydride in mineral oil. Add an anhydrous, high-boiling hydrocarbon solvent and agitate to wash the NaH. Allow the NaH to settle and carefully remove the supernatant. Repeat the wash. Add the reaction solvent (e.g., anhydrous THF).
-
Phosphonate Anion Formation: Cool the NaH slurry to 0-5 °C. Slowly add a solution of this compound in the reaction solvent to the NaH slurry. The addition rate should be controlled to maintain the temperature below a predetermined limit (e.g., 10 °C). Stir the mixture for a specified time (e.g., 1-2 hours) after the addition is complete to ensure full deprotonation.
-
Reaction with Aldehyde: Cool the phosphonate anion solution to 0-5 °C. Slowly add a solution of the aldehyde in the reaction solvent. Again, control the addition rate to manage the exotherm.
-
Reaction Completion: After the aldehyde addition, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC, GC).
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully add a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or acetic acid in an appropriate solvent) while maintaining temperature control.
-
Work-up: Add water and perform an aqueous extraction. Separate the organic layer. The aqueous layer may be back-extracted with a suitable solvent.
-
Purification: The combined organic layers are washed (e.g., with brine), dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, typically by vacuum distillation.
Q3: How can I minimize byproduct formation in a scaled-up HWE reaction?
A3: To minimize byproducts:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the phosphonate reagent and base relative to the aldehyde to ensure complete conversion of the limiting reagent.
-
Slow Addition: As mentioned previously, slow addition of the aldehyde to the pre-formed ylide minimizes self-condensation of the aldehyde.
-
Temperature Control: Maintain the optimal temperature range to avoid decomposition and side reactions.
-
Purity of Starting Materials: Use high-purity starting materials. Impurities can sometimes catalyze side reactions.
Q4: Are there more environmentally friendly ("greener") approaches for large-scale HWE reactions?
A4: Yes, several approaches can make the HWE reaction more environmentally friendly:
-
Solvent-Free Conditions: Some HWE reactions can be performed under solvent-free conditions, often using a weaker base like potassium carbonate with a catalytic amount of DBU.[2]
-
Aqueous Conditions: While less common for the standard HWE, some modifications allow the reaction to be performed in aqueous media.
-
Catalytic Wittig-type Reactions: Research into catalytic versions of Wittig and HWE reactions aims to reduce the stoichiometric amounts of phosphorus reagents, thereby minimizing waste.
Visualizations
Caption: General experimental workflow for a scaled-up Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for common issues in scaled-up HWE reactions.
References
Validation & Comparative
A Comparative Guide to Triethyl 2-Phosphonopropionate and Triethyl Phosphonoacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Horner-Wadsworth-Emmons (HWE) reagents: triethyl 2-phosphonopropionate and triethyl phosphonoacetate. The selection of the appropriate phosphonate (B1237965) reagent is critical for achieving desired stereoselectivity and yield in the synthesis of α,β-unsaturated esters, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document presents a side-by-side analysis of their chemical properties, reactivity, and includes supporting experimental data and protocols to inform your synthetic strategies.
Chemical and Physical Properties
A fundamental understanding of the physical properties of these reagents is essential for their proper handling, storage, and use in experimental setups. The key distinction lies in the α-methyl group of this compound, which introduces steric bulk and alters the electronic environment of the reactive center compared to triethyl phosphonoacetate.
| Property | This compound | Triethyl phosphonoacetate |
| CAS Number | 3699-66-9[1][2] | 867-13-0[3] |
| Molecular Formula | C₉H₁₉O₅P[1][2] | C₈H₁₇O₅P[3] |
| Molecular Weight | 238.22 g/mol [1] | 224.19 g/mol [3] |
| Appearance | Clear, colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 143-144 °C at 12 mmHg | 142-145 °C at 9 mmHg[3] |
| Density | 1.111 g/mL at 25 °C | Not specified |
| Refractive Index | n20/D 1.431 | Not specified |
Reactivity in the Horner-Wadsworth-Emmons Reaction
Both this compound and triethyl phosphonoacetate are staple reagents in the Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[4][5] This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to yield an alkene.[6] A significant advantage of the HWE reaction is the facile removal of this phosphate byproduct by aqueous extraction.[7][8]
The primary difference in their reactivity stems from the α-substituent. Triethyl phosphonoacetate, being unsubstituted at the α-position, is sterically less hindered. In contrast, the α-methyl group in this compound introduces steric hindrance that can influence the stereochemical outcome of the olefination, particularly the E/Z ratio of the resulting trisubstituted alkene.
Generally, the Horner-Wadsworth-Emmons reaction is known to favor the formation of the thermodynamically more stable (E)-alkene.[6][7] However, the degree of this selectivity can be modulated by the choice of phosphonate reagent, base, solvent, and reaction temperature.
Comparative Experimental Data: Stereoselectivity
The stereoselectivity of the HWE reaction is a critical consideration in multistep syntheses. The following tables summarize the E/Z selectivity observed for the reaction of both phosphonates with various aldehydes under specific conditions.
Table 2.1: E/Z Selectivity for this compound with Various Aldehydes
Reaction Conditions: Aldehyde, this compound, and LiOH·H₂O stirred without solvent at room temperature.
| Aldehyde | E/Z Ratio | Yield (%) |
| Benzaldehyde | 95:5 | 97 |
| 4-Chlorobenzaldehyde | 98:2 | 95 |
| 4-Methoxybenzaldehyde | 95:5 | 96 |
| 2-Naphthaldehyde | 99:1 | 92 |
| Isovaleraldehyde | 92:8 | 85 |
| Cyclohexanecarboxaldehyde | 80:20 | 83 |
Data sourced from a study on solvent-free HWE reactions.[9]
Table 2.2: E/Z Selectivity for Triethyl phosphonoacetate with Various Aldehydes
Reaction Conditions: Aldehyde, triethyl phosphonoacetate, K₂CO₃, and DBU stirred without solvent at room temperature.
| Aldehyde | E/Z Ratio | Yield (%) |
| Benzaldehyde | >99:1 | 96 |
| 4-Chlorobenzaldehyde | >99:1 | 98 |
| 4-Nitrobenzaldehyde | >99:1 | 99 |
| Heptanal | >99:1 | 94 |
| Cyclohexanecarboxaldehyde | >99:1 | 95 |
Data sourced from a study on highly E-selective solvent-free HWE reactions.[10]
From the data, it is evident that triethyl phosphonoacetate generally provides higher E-selectivity for a broader range of aldehydes under the specified solvent-free conditions. The presence of the α-methyl group in this compound can lead to a slight decrease in E-selectivity, particularly with sterically hindered aliphatic aldehydes like cyclohexanecarboxaldehyde.
Experimental Protocols
The following is a general protocol for a Horner-Wadsworth-Emmons reaction that can be adapted for both this compound and triethyl phosphonoacetate.
Materials:
-
Phosphonate reagent (this compound or triethyl phosphonoacetate) (1.1 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
-
Reaction with the Carbonyl Compound:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (typically 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
-
This protocol is a general guideline and may require optimization for specific substrates.[11][12]
Visualized Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
Conclusion
Both this compound and triethyl phosphonoacetate are highly effective reagents for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The choice between them should be guided by the desired stereochemical outcome and the nature of the carbonyl substrate.
-
Triethyl phosphonoacetate is the reagent of choice for maximizing (E)-selectivity in the formation of disubstituted α,β-unsaturated esters from a wide array of aldehydes.
-
This compound is utilized for the synthesis of α-methyl-α,β-unsaturated esters. While it generally provides good (E)-selectivity, this can be influenced by the steric bulk of the aldehyde, and in some cases, may result in lower E/Z ratios compared to its unsubstituted counterpart.
For drug development professionals and synthetic chemists, a careful consideration of the subtle structural differences between these two reagents, supported by the experimental data presented, will enable a more rational design of synthetic routes to complex molecular targets.
References
- 1. This compound | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Olefin Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reaction
For researchers, scientists, and professionals in drug development, the synthesis of alkenes is a fundamental transformation in organic chemistry. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for carbon-carbon double bond formation. While both achieve the same overall transformation, they exhibit significant differences in reactivity, stereoselectivity, and practical execution. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for a given synthetic challenge.
Core Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction offers several key advantages over the classical Wittig reaction, making it a preferred method in many synthetic applications. The primary benefits include the straightforward removal of byproducts, generally higher E-selectivity for the resulting alkene, and the increased reactivity of the phosphonate (B1237965) carbanion.[1][2]
One of the most significant practical advantages of the HWE reaction is the nature of its byproduct. The reaction generates a dialkylphosphate salt, which is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction.[1][3] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently requiring column chromatography.[4][5]
Furthermore, the phosphonate-stabilized carbanions employed in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction.[1][3] This enhanced nucleophilicity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2][6]
In terms of stereoselectivity, the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][7] This selectivity can be further controlled and even reversed to favor the (Z)-alkene through modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters.[8][9] The stereochemical outcome of the Wittig reaction is more variable and highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides generally favor (Z)-alkenes.[3][10]
Quantitative Performance Comparison
The following table summarizes typical yields and stereoselectivities observed for the Horner-Wadsworth-Emmons and Wittig reactions under various conditions, highlighting the general trends in their performance.
| Reaction Type | Carbonyl Compound | Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Benzaldehyde (B42025) | Triethyl phosphonoacetate | NaH, THF | >90 | >95:5 | [7] |
| Horner-Wadsworth-Emmons | Aldehyde | Bis(2,2,2-trifluoroethyl) phosphonate | KHMDS, 18-crown-6, THF | High | <5:95 | [8][11] |
| Wittig (Stabilized) | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | (Stable ylide) | High | >95:5 | [10] |
| Wittig (Non-stabilized) | Benzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | n-BuLi, THF | 70-90 | <10:90 | [12] |
Experimental Protocols
Detailed methodologies for representative Horner-Wadsworth-Emmons and Wittig reactions are provided below.
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a flask is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes.
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (E)-ethyl cinnamate.
Wittig Reaction: Synthesis of (Z)-Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous THF.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 equivalents) is added dropwise, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.
-
A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting materials.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product, which contains triphenylphosphine oxide, is purified by column chromatography to isolate (Z)-stilbene.
Visualizing the Key Differences
The following diagrams illustrate the fundamental distinctions between the Horner-Wadsworth-Emmons and Wittig reactions.
Caption: Comparative workflow of HWE and Wittig reactions.
The diagram above illustrates the key steps and components of both reactions, highlighting the difference in the phosphorus-containing reagent and the nature of the byproduct, which significantly impacts the purification process.
Caption: Simplified mechanisms of HWE and Wittig reactions.
This diagram provides a simplified overview of the mechanistic pathways for both reactions, leading to the formation of the alkene and the respective phosphorus-containing byproduct. The stereochemical outcome is determined by the energetics of the intermediates and transition states in these pathways.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pediaa.com [pediaa.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Techniques for Olefin Synthesis: Characterizing Products from Triethyl 2-Phosphonopropionate and its Alternatives
For researchers, scientists, and drug development professionals engaged in olefin synthesis, the precise characterization of reaction products is paramount to ensure purity, stereochemical integrity, and desired functionality. This guide provides a comprehensive comparison of analytical techniques for products derived from the widely-used Horner-Wadsworth-Emmons (HWE) reagent, triethyl 2-phosphonopropionate, and its modern alternatives. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate characterization strategies.
The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis, typically employs phosphonate (B1237965) reagents like this compound to yield predominantly (E)-α,β-unsaturated esters. However, the demand for specific isomeric products has led to the development of alternative reagents and methodologies, including Z-selective HWE modifications and entirely different olefination strategies such as the Julia-Kocienski and Peterson olefinations. The structural nuances of the products from these varied reactions necessitate a multi-faceted analytical approach for unambiguous characterization.
Core Analytical Techniques for Olefin Characterization
A combination of spectroscopic and chromatographic techniques is essential for the full characterization of olefin products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for elucidating the precise structure and stereochemistry of the synthesized alkenes.
-
¹H NMR is crucial for determining the E/Z ratio of the product. The coupling constant (J) between vinylic protons is diagnostic: a larger J-value (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller J-value (6-12 Hz) suggests a cis (Z) arrangement.
-
¹³C NMR provides confirmation of the carbon framework, with characteristic chemical shifts for the vinylic and carbonyl carbons.
-
³¹P NMR is invaluable for monitoring the progress of the HWE reaction by observing the disappearance of the starting phosphonate signal and the appearance of the phosphate (B84403) byproduct signal, which is typically found in the 0-5 ppm range.[1]
-
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the product and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a reaction mixture.
-
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For α,β-unsaturated esters, the key absorption bands are the C=O stretch, which appears at a lower frequency (1715-1730 cm⁻¹) compared to saturated esters (1735-1750 cm⁻¹) due to conjugation, and the C=C stretch.[2][3][4]
-
Gas Chromatography (GC) : GC is an excellent technique for assessing the purity of volatile products and for quantifying the ratio of E/Z isomers, especially when coupled with a Flame Ionization Detector (FID) or a mass spectrometer.
Comparison of Analytical Data for Products from this compound and Alternatives
The choice of olefination reagent and reaction conditions significantly impacts the stereochemical outcome. Below is a comparison of the analytical data for products from the E-selective this compound and a Z-selective alternative, a Still-Gennari type reagent.
Horner-Wadsworth-Emmons Reaction: E vs. Z Selectivity
Table 1: Comparison of ¹H and ¹³C NMR Data for E and Z-α,β-Unsaturated Esters
| Product | Reagent/Reaction | Aldehyde | Key ¹H NMR Data (400 MHz, CDCl₃) | Key ¹³C NMR Data (CDCl₃) |
| Ethyl (E)-2-methyl-2-butenoate | This compound | Acetaldehyde | δ 6.9 (q, J=7.2 Hz, 1H, =CH), 1.85 (d, J=7.2 Hz, 3H, =C-CH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃) | δ 168.5 (C=O), 142.1 (=CH), 128.0 (=C-CH₃), 60.5 (OCH₂), 14.3 (OCH₂CH₃), 12.4 (=C-CH₃) |
| Methyl (Z)-3-(p-tolyl)acrylate | Still-Gennari Reagent | p-Tolualdehyde | δ 7.53 (d, J=7.6 Hz, 2H, Ar-H), 7.17 (d, J=7.6 Hz, 2H, Ar-H), 6.91 (d, J=12.8 Hz, 1H, =CH-Ar), 5.90 (d, J=12.8 Hz, 1H, =CH-CO₂Me), 3.72 (s, 3H, OCH₃), 2.36 (s, 3H, Ar-CH₃)[2] | Not explicitly found |
Table 2: Comparison of IR and Mass Spectrometry Data
| Product | Reagent/Reaction | Key IR Data (cm⁻¹) | Key Mass Spectrometry Data (m/z) |
| General α,β-Unsaturated Ester | HWE Reaction | C=O stretch: 1715-1730, C=C stretch: ~1640, C-O stretch: 1300-1000[2][3][4] | Molecular ion peak (M⁺), fragments corresponding to loss of alkoxy group (-OR) and other characteristic cleavages. |
| Ethyl cinnamate (B1238496) (E-isomer) | HWE Reaction | C=O stretch: ~1726[3] | 176 (M⁺), 131 (M⁺ - OEt), 103, 77[5][6][7] |
Alternative Olefination Methodologies and Their Product Characterization
Beyond modifying the HWE reagent, other olefination reactions provide alternative pathways to alkenes.
Julia-Kocienski Olefination
This reaction typically involves the reaction of a heteroaryl sulfone with a carbonyl compound and is known for its high (E)-selectivity.
Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions and offers the distinct advantage of producing either (E)- or (Z)-alkenes from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively.
Table 3: General Comparison of Olefination Alternatives
| Reaction | Reagent Type | Typical Selectivity | Key Characterization Focus |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-selective (standard), (Z)-selective (Still-Gennari, Ando) | ¹H NMR for J-coupling to determine E/Z ratio. ³¹P NMR for reaction monitoring. |
| Julia-Kocienski Olefination | Heteroaryl sulfone | (E)-selective[8][9][10] | ¹H NMR to confirm E-geometry. GC or LC-MS to verify purity and absence of sulfone starting material. |
| Peterson Olefination | α-Silyl carbanion | Controllable E or Z selectivity based on workup conditions[11][12][13][14] | ¹H NMR of isolated β-hydroxysilane intermediate and final alkene to confirm stereochemical outcome of elimination. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if applicable, ³¹P NMR spectra. For quantitative analysis of isomer ratios, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.
General Protocol for GC-MS Analysis
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Inject 1 µL of the solution into the GC-MS instrument.
-
Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Employ a temperature program that allows for the separation of the product from any impurities and isomers. A typical program might start at 50-100°C and ramp up to 250-300°C.
-
The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the product.
Visualizing Workflows and Relationships
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons (HWE) reaction.
Comparison of Olefination Strategies
Caption: Logical relationship of different olefination strategies.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ez.restek.com [ez.restek.com]
- 6. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
alternative reagents for the synthesis of alpha-methyl-alpha,beta-unsaturated esters
For researchers, scientists, and drug development professionals, the stereoselective synthesis of α-methyl-α,β-unsaturated esters is a critical step in the construction of complex molecular architectures found in many natural products and pharmaceuticals. The geometry of the carbon-carbon double bond significantly influences the biological activity and physicochemical properties of a molecule. This guide provides an objective comparison of key synthetic methodologies, offering experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable reagent for a given synthetic challenge.
At a Glance: Key Olefination Strategies
The primary methods for the synthesis of α,β-unsaturated esters, including α-methyl substituted variants, are olefination reactions of carbonyl compounds. The most prominent among these are the Horner-Wadsworth-Emmons (HWE) reaction and its modifications, the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination. Each of these methods presents a unique set of advantages and disadvantages concerning stereoselectivity, substrate scope, and reaction conditions.
| Feature | Horner-Wadsworth-Emmons (HWE) | Still-Gennari Modification | Wittig Reaction | Julia-Kocienski Olefination | Peterson Olefination |
| Primary Product | Predominantly (E)-alkenes | Predominantly (Z)-alkenes | (E)- or (Z)-alkenes | Predominantly (E)-alkenes | (E)- or (Z)-alkenes |
| Stereoselectivity | Thermodynamically controlled | Kinetically controlled | Dependent on ylide stability | High (E)-selectivity | Controlled by elimination conditions |
| Reagent | Phosphonate (B1237965) ester | Electron-withdrawing phosphonate ester | Phosphonium ylide | Heteroaryl sulfone | α-Silyl carbanion |
| Byproduct | Water-soluble phosphate | Water-soluble phosphate | Triphenylphosphine oxide | SO₂ and an aryloxide | Silanolate |
| Key Advantages | High (E)-selectivity, easy byproduct removal | High (Z)-selectivity | Broad substrate scope | High (E)-selectivity, one-pot procedure | Diastereomer separation allows access to both (E) and (Z) isomers |
| Key Limitations | Generally poor (Z)-selectivity | Requires strong bases and low temperatures | Byproduct removal can be difficult | Limited commercial availability of reagents | Can require stoichiometric amounts of strong base |
Performance Data: A Comparative Analysis
The choice of olefination reagent is often dictated by the desired stereochemical outcome and the nature of the carbonyl substrate. The following tables summarize representative experimental data for the synthesis of α-methyl-α,β-unsaturated esters using various methods.
Table 1: Horner-Wadsworth-Emmons (HWE) Reaction & Modifications
| Carbonyl Substrate | Phosphonate Reagent | Base/Conditions | Product (E:Z Ratio) | Yield (%) | Reference |
| Aromatic Aldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O, neat | 95:5 - 99:1 | 83-97 | [1] |
| Aliphatic Aldehyde | This compound | LiOH·H₂O, neat | 92:4 - 94:6 | high | [1] |
| α-Branched Aliphatic Aldehyde | Triisopropyl 2-phosphonopropionate | Ba(OH)₂·8H₂O, neat | 98:2 - >99:1 | high | [1] |
| Aromatic Aldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 (B118740), THF, -78 °C | 1:15.5 | 78 | [2] |
| Aliphatic Aldehyde | Diaryl 2-phosphonopropionates | KHMDS, 18-crown-6, THF | High Z-selectivity | - | [3] |
Table 2: Julia-Kocienski Olefination
| Carbonyl Substrate | Sulfone Reagent | Base/Conditions | Product (E:Z Ratio) | Yield (%) | Reference |
| Aromatic Aldehyde | 1-Phenyl-1H-tetrazol-5-yl sulfone | KHMDS, DME, -55 °C to rt | High E-selectivity | 71 | [4] |
| Unsymmetrical Ketone | 1-Methyl-1H-tetrazol-5-yl alkyl sulfone | LiHMDS, THF, low temp. | 9:91 - 1:99 | Good | [5] |
| Less Sterically Demanding Ketone | 1-tert-Butyl-1H-tetrazol-5-yl alkyl sulfone | LiHMDS, THF, low temp. | 7:93 - 1:99 | Good | [5] |
Table 3: Peterson Olefination
| Carbonyl Substrate | Silyl Reagent | Elimination Conditions | Product (E:Z Ratio) | Yield (%) | Reference |
| Ketone | (Trimethylsilyl)methyllithium (B167594) | p-Toluenesulfonic acid | - | 86 | [6] |
| α-Silyl Aldehyde | n-Butyllithium | KH | Z-alkene | 87-90 | [7] |
| α-Silyl Aldehyde | n-Butyllithium | Boron trifluoride | E-alkene | 87-90 | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of the target compounds. Below are representative protocols for the key olefination reactions discussed.
Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
A mixture of an aldehyde (1.0 equiv), this compound (1.2 equiv), and lithium hydroxide (B78521) monohydrate (1.5 equiv) is stirred at room temperature without a solvent for the appropriate time (typically monitored by TLC). After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Still-Gennari Modification of the HWE Reaction (Z-selective)
To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equiv) and 18-crown-6 (3.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of potassium tert-butoxide (2.1 equiv) in dry THF dropwise. The mixture is stirred for a short period, and then a solution of the aldehyde (1.0 equiv) in dry THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed sequentially with 2 M HCl, saturated NaHCO₃, and brine, then dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[2]
Julia-Kocienski Olefination
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME is added dropwise. The resulting solution is stirred for approximately 1 hour. The aldehyde (1.5 equiv) is then added dropwise, and the mixture is stirred at -55 °C for 1 hour. The cooling bath is removed, and the reaction is stirred at ambient temperature overnight. Water is added, and stirring is continued for another hour. The mixture is diluted with diethyl ether and washed with water. The aqueous phase is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography.[4]
Peterson Olefination
To a solution of a ketone (1.0 equiv) in diethyl ether under an argon atmosphere at 25 °C is added (trimethylsilyl)methyllithium (4.0 equiv). The resulting mixture is stirred for 30 minutes. Methanol and p-toluenesulfonic acid (10.0 equiv) are then added, and the mixture is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo. The crude residue is purified by silica (B1680970) gel column chromatography to afford the olefin.[6]
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms of these reactions is key to predicting their stereochemical outcomes and troubleshooting potential issues. The following diagrams, generated using Graphviz, illustrate the generally accepted pathways for each olefination method.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Z-selective Still-Gennari olefination.
Caption: A simplified workflow for the one-pot Julia-Kocienski olefination.
Caption: Stereochemical pathways in the Peterson olefination.
Conclusion
The synthesis of α-methyl-α,β-unsaturated esters can be achieved through a variety of powerful olefination reactions. The Horner-Wadsworth-Emmons reaction and its modifications offer a versatile platform for accessing both (E)- and (Z)-isomers with high selectivity. The Julia-Kocienski olefination provides a reliable route to (E)-alkenes, while the Peterson olefination offers the unique advantage of accessing either isomer from a common intermediate. The choice of reagent and reaction conditions should be carefully considered based on the desired stereochemical outcome, the nature of the starting materials, and the overall synthetic strategy. This guide provides a foundation for making informed decisions in the synthesis of these important structural motifs.
References
- 1. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Phosphonate Reagents in Olefination Reactions
For researchers and professionals in drug development, the stereoselective synthesis of alkenes is a critical process, as the geometry of a carbon-carbon double bond can significantly influence a molecule's biological activity. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, offering high reliability and stereocontrol.[1] A key advantage over the related Wittig reaction is the formation of water-soluble phosphate (B84403) byproducts, which greatly simplifies product purification.[2][3]
The versatility of the HWE reaction stems from the ability to tune the stereochemical outcome—predominantly producing either the (E)- or (Z)-alkene—by carefully selecting the phosphonate (B1237965) reagent and reaction conditions.[4][5] This guide provides an objective comparison of different phosphonate reagents, supported by experimental data, to assist in making informed decisions for specific synthetic challenges.
Comparative Performance of Phosphonate Reagents
The structure of the phosphonate reagent is the primary determinant of the E/Z selectivity of the resulting alkene.[2][4] While standard reagents typically yield the thermodynamically favored (E)-alkene, modified phosphonates have been developed to provide excellent selectivity for the (Z)-isomer.[6]
E-Selective Olefination with Standard Phosphonates
Triethyl phosphonoacetate is a widely used, commercially available reagent that reliably produces α,β-unsaturated esters with high (E)-selectivity. The reaction proceeds under thermodynamic control, where a reversible initial addition of the phosphonate carbanion to the aldehyde allows equilibration to the more stable intermediate that leads to the (E)-alkene.[7][8]
Table 1: Performance of Triethyl Phosphonoacetate in (E)-Selective Olefination
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | NaH | THF | >95 | >95:5 | [7] |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 | [7] |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1 | [7] |
| n-Propionaldehyde | NaOEt | EtOH | - | 95:5 | [9] |
| Isobutyraldehyde | NaOEt | EtOH | - | 84:16 |[9] |
Z-Selective Olefination with Modified Phosphonates
Achieving high (Z)-selectivity requires overcoming the thermodynamic preference for the (E)-isomer. The Still-Gennari and Ando modifications accomplish this by using phosphonates with electron-withdrawing groups.[6][10]
-
Still-Gennari Reagents: Employ phosphonates with bis(2,2,2-trifluoroethyl) esters. The strong electron-withdrawing nature of the trifluoroethyl groups is thought to accelerate the elimination step, preventing equilibration and favoring the kinetically formed (Z)-product.[6][8][11] These reactions are typically run at low temperatures with strong, non-coordinating bases like KHMDS in the presence of a crown ether.[8]
-
Ando Reagents: Utilize phosphonates with bulky, electron-deficient aryl groups (e.g., diphenyl, di-o-tolyl) to achieve (Z)-selectivity.[12][13]
-
Modified Still-Gennari Reagents: Recent advancements include alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have shown excellent (Z)-selectivity (up to 98:2) at less stringent temperatures (-20 °C) and with common bases like NaH.[14][15]
Table 2: Comparative Performance in (Z)-Selective Olefination of Benzaldehyde
| Method | Phosphonate Reagent | Base / Additive | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 (B118740) | THF | -78 | 91 | 5:95 | [8] |
| Ando | Ethyl diphenylphosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 99 | <1:99 | [12] |
| Modified S-G | Methyl bis(HFIP)phosphonoacetate | NaH | THF | -20 | 99 | 2:98 | [14][15] |
| Standard HWE | Triethyl phosphonoacetate | NaH | THF | rt | >95 | >95:5 | [7] |
(HFIP = 1,1,1,3,3,3-hexafluoroisopropyl)
Mechanistic Insights and Experimental Workflows
The stereochemical outcome of the HWE reaction is determined by the stability of the intermediates and the kinetics of the elimination step. The following diagrams illustrate the generally accepted reaction mechanism and a typical laboratory workflow.
Experimental Protocols
The following are generalized procedures for conducting (E)- and (Z)-selective HWE reactions. Specific amounts, temperatures, and reaction times should be optimized for each substrate.
Protocol 1: General Procedure for (E)-Selective Olefination [3][4]
-
Preparation of the Phosphonate Carbanion: To a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the carbanion solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired (E)-alkene.[4]
Protocol 2: General Procedure for (Z)-Selective Still-Gennari Olefination [8][11]
-
Preparation of Reagents: In a flame-dried flask under an inert atmosphere, dissolve 18-crown-6 (2.0-5.0 eq.) in anhydrous THF and cool the solution to -78 °C.
-
Formation of the Ylide: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq.) in toluene (B28343) to the flask and stir for 15-20 minutes. Add a solution of the Still-Gennari phosphonate (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate, 1.2 eq.) in anhydrous THF dropwise and continue stirring at -78 °C for 30-60 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting aldehyde.
-
Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired (Z)-alkene.[8][11]
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly adaptable and reliable method for stereoselective alkene synthesis. For the preparation of (E)-alkenes, standard phosphonate reagents like triethyl phosphonoacetate provide excellent selectivity and are often the most cost-effective choice.[7] When the synthesis of a (Z)-alkene is required, the Still-Gennari and Ando modifications, which utilize phosphonates bearing electron-withdrawing groups, offer powerful and highly selective alternatives.[8][12] The choice of reagent and conditions allows for precise control over the stereochemical outcome, making the HWE reaction an indispensable tool in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereochemical Validation of Alkenes from Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, lauded for its reliability and frequent stereoselectivity.[1] This reaction typically employs a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to form an alkene, often with a high preference for the (E)-isomer.[2][3] However, verifying the stereochemical outcome is a critical step in any synthetic workflow, particularly in the fields of drug development and materials science where isomeric purity can dictate biological activity or material properties.
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the stereochemistry of alkenes synthesized via the HWE reaction. We will delve into the experimental protocols and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic methods (Gas and High-Performance Liquid Chromatography), and X-ray crystallography, presenting quantitative data to aid researchers in selecting the most appropriate validation strategy.
Comparison of Analytical Techniques for E/Z Isomer Ratio Determination
The choice of analytical technique for determining the E/Z isomer ratio of HWE products depends on several factors, including the need for quantitative accuracy, the complexity of the product mixture, and the availability of instrumentation. The following table provides a comparative overview of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Accuracy/Precision | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| ¹H NMR (Coupling Constants) | Vicinal coupling constants (³J) between vinylic protons differ for E and Z isomers. | Rapid, non-destructive, provides structural information. | Requires soluble, pure samples; can be complex for trisubstituted or tetrasubstituted alkenes. | High accuracy and precision for quantitative NMR (qNMR), with uncertainties as low as 0.5-1.5%.[4][5] | Can detect minor isomers down to ~0.2-1%.[6] |
| ¹H NMR (NOE/ROE) | The Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) measures through-space interactions between protons, which differ in E and Z isomers. | Essential for determining the stereochemistry of trisubstituted and tetrasubstituted alkenes. | Can be time-consuming; requires careful experimental setup and interpretation. | Primarily qualitative for structure confirmation, but can be semi-quantitative. | Dependent on sample concentration and instrument sensitivity. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution, sensitive, well-established for routine analysis. | Requires volatile and thermally stable compounds; may require derivatization. | Good precision (RSD < 2%); accuracy depends on proper calibration. | LOD can be in the low µg/mL to ng/mL range, depending on the detector. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile phase and a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Method development can be time-consuming; resolution of isomers is not always straightforward. | Good precision and accuracy with proper validation. | LOD can be in the µg/mL to ng/mL range, with UV detectors being common.[7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure of a molecule. | Provides unambiguous determination of the absolute and relative stereochemistry.[5] | Requires a suitable single crystal, which can be difficult to obtain. | Definitive structural assignment. | Not applicable for non-crystalline materials. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for a typical HWE reaction and the subsequent analysis of the alkene products.
General Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol describes a standard procedure for the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.[1][2]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas has ceased.
-
Reaction with Aldehyde: Cool the resulting phosphonate ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alkene.
Validation of Alkene Stereochemistry
Sample Preparation for Quantitative ¹H NMR (qNMR): [8][9]
-
Accurately weigh 5-25 mg of the purified alkene product into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Analysis for E/Z Ratio Determination:
-
Using Vicinal Coupling Constants (³J): For disubstituted alkenes, the magnitude of the vicinal coupling constant between the vinylic protons is diagnostic of the stereochemistry.
| Alkene Type | Isomer | Typical ³J (H-H) Value (Hz) |
| Disubstituted (R-CH=CH-R') | E (trans) | 11 - 18 |
| Z (cis) | 6 - 15 | |
| α,β-Unsaturated Ester | E | ~16 |
| Z | ~11-13 |
-
Using Nuclear Overhauser Effect (NOE) Spectroscopy (for trisubstituted or tetrasubstituted alkenes):
-
NOESY (Nuclear Overhauser Enhancement SpectroscopY): This 2D NMR experiment identifies protons that are close in space. For a trisubstituted alkene, an NOE correlation between a vinylic proton and a substituent on the other side of the double bond can confirm the stereochemistry.
-
Experimental Parameters (for small molecules): [12]
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments) is used.
-
Mixing Time (d8): For small molecules, a mixing time of 300-500 ms (B15284909) is typically employed.[12]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common.
-
The presence or absence of cross-peaks between specific protons in the 2D NOESY spectrum allows for the assignment of the E or Z configuration.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified alkene product in a volatile organic solvent (e.g., hexane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, prepare a series of dilutions for calibration.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar 5% phenyl-methylpolysiloxane or a more polar polyethylene (B3416737) glycol phase).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector and Detector Temperature: Typically set 20-50 °C higher than the final oven temperature.
-
Analysis: The E and Z isomers will often have different retention times, allowing for their separation and quantification based on the peak areas. The elution order may vary depending on the column polarity and the specific compounds.
Sample Preparation:
-
Prepare a stock solution of the purified alkene product in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18) is commonly used. For some challenging separations, silver ion (Ag⁺) impregnated columns can be effective.[16]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The separation is typically performed under isocratic or gradient elution conditions.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the alkene isomers have significant absorbance.
-
Analysis: The E and Z isomers are separated based on their differential partitioning between the mobile and stationary phases. Quantification is achieved by comparing the peak areas to a calibration curve.
Sample Preparation:
-
This technique requires a high-quality single crystal of the alkene product. Crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Analysis: [5]
-
A single crystal is mounted on a goniometer and irradiated with a beam of X-rays.
-
The diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.
-
This map provides the precise arrangement of atoms in the crystal lattice, offering an unambiguous determination of the alkene's stereochemistry.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships between the different validation techniques.
Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.
Caption: Logical flow for selecting a validation method for HWE products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. asdlib.org [asdlib.org]
- 7. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. agilent.com [agilent.com]
- 14. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Navigating Stereoselectivity: A Comparative Guide to the Mechanistic Nuances of the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. This powerful olefination method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct.[1][2] The stereochemical outcome of the HWE reaction, particularly the ratio of (E)- to (Z)-alkenes, is highly tunable and dependent on a variety of factors. This guide provides a comprehensive comparison of the mechanistic aspects that govern this selectivity, supported by experimental data and detailed protocols, to aid in the rational design and execution of this pivotal transformation.
The Reaction Mechanism: A Stepwise Look at Alkene Formation
The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps, beginning with the deprotonation of the phosphonate ester to form a stabilized carbanion.[1][3] This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[1] The resulting intermediate can then form a cyclic oxaphosphetane, which subsequently collapses to yield the alkene and a phosphate byproduct.[3][4]
Computational studies have provided significant insight into the energetics of this pathway, revealing that the formation of the oxaphosphetane is the rate-determining step.[2][3][5] The stereochemistry of the final alkene is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[5]
Below is a diagram illustrating the key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Comparative Analysis of Stereoselectivity
The stereochemical outcome of the HWE reaction is a delicate interplay of steric and electronic factors. By carefully selecting the phosphonate reagent, base, and reaction conditions, chemists can direct the reaction towards the preferential formation of either the (E)- or (Z)-alkene.
The Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
The conventional HWE reaction, employing simple alkyl phosphonates such as triethyl phosphonoacetate, generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2] This selectivity is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for equilibration to the more stable threo intermediate, which then leads to the (E)-alkene.[5] Factors that enhance this equilibration, such as higher reaction temperatures and the use of lithium or sodium counterions, tend to increase (E)-selectivity.[2]
The Still-Gennari and Ando Modifications for (Z)-Selectivity
To overcome the inherent (E)-selectivity of the standard HWE reaction, several modifications have been developed. The most prominent among these are the Still-Gennari and Ando modifications, which employ phosphonates with electron-withdrawing groups on the phosphorus atom.
The Still-Gennari modification utilizes phosphonates with 2,2,2-trifluoroethyl esters.[2] These electron-withdrawing groups are thought to accelerate the rate of oxaphosphetane elimination, thereby preventing the equilibration of the intermediates and favoring the kinetically controlled formation of the (Z)-alkene.[2][4] This reaction is typically carried out at low temperatures (-78 °C) with strongly dissociating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.[2]
The Ando modification employs phosphonates with aryl ester groups, which also enhance (Z)-selectivity through a similar electronic effect.[5]
The following table summarizes the comparative performance of different phosphonate reagents in the HWE reaction with various aldehydes, highlighting the achievable E/Z ratios.
| Phosphonate Reagent | Base/Conditions | Aldehyde | E/Z Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | NaH, THF | Benzaldehyde | >95:5 | 90 | [6] |
| Triethyl phosphonoacetate | NaH, THF | Cyclohexanecarboxaldehyde | >95:5 | 85 | [6] |
| Triethyl phosphonoacetate | LiCl, DBU, CH₃CN | Isovaleraldehyde | >98:2 | 88 | [1][7] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 (B118740), THF, -78°C | Benzaldehyde | <5:95 | 92 | [4] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | Heptanal | <5:95 | 87 | [4] |
| Methyl (diphenylphosphono)acetate | NaH, THF | Benzaldehyde | 10:90 | 95 | [8] |
Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for the standard (E)-selective, Still-Gennari (Z)-selective, and Masamune-Roush (for base-sensitive substrates) HWE reactions are provided below.
Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters from a variety of aldehydes.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[1]
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Still-Gennari (Z)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is designed for the synthesis of (Z)-α,β-unsaturated esters.
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene, 2.1 equiv)
-
18-crown-6 (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS dropwise.[1]
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent in anhydrous THF.[1]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.[1]
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[1]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is a milder alternative for aldehydes that are sensitive to strong bases.[2][7]
Materials:
-
Phosphonate reagent (1.2 equiv)
-
Lithium chloride (LiCl, dried) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (B128534) (1.5 equiv)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiCl and the phosphonate reagent.
-
Add anhydrous acetonitrile and stir to dissolve.
-
Add the aldehyde to the mixture.
-
Finally, add DBU or triethylamine dropwise at room temperature.[1]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
The following diagram illustrates the experimental workflow for a typical Horner-Wadsworth-Emmons reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction stands as a versatile and highly controllable method for the synthesis of alkenes. A thorough understanding of the underlying mechanistic principles is paramount for achieving the desired stereochemical outcome. While the standard reaction reliably produces (E)-alkenes, modifications such as the Still-Gennari and Ando protocols provide excellent access to the corresponding (Z)-isomers. By carefully considering the choice of phosphonate reagent, base, and reaction conditions, researchers can effectively harness the power of the HWE reaction to construct complex molecules with precise stereochemical control, a critical aspect in the field of drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Horner-Wadsworth-Emmons Advantage: A Cost-Effectiveness Analysis of Triethyl 2-Phosphonopropionate in α,β-Unsaturated Ester Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of α,β-unsaturated esters is a critical step in the construction of a vast array of organic molecules, from active pharmaceutical ingredients to advanced materials. The choice of olefination reagent is a key determinant of not only the reaction's success in terms of yield and stereoselectivity but also its overall cost-effectiveness. This guide provides an in-depth comparison of triethyl 2-phosphonopropionate, a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, with other prominent olefination methodologies, supported by experimental data and detailed protocols.
This compound has emerged as a go-to reagent for the synthesis of α,β-unsaturated esters, primarily due to the distinct advantages offered by the Horner-Wadsworth-Emmons reaction. Compared to the classical Wittig reaction, the HWE reaction often provides superior E-selectivity, simpler purification due to the water-soluble nature of the phosphate (B84403) byproduct, and the use of more nucleophilic and less basic phosphonate (B1237965) carbanions. This translates to higher yields, cleaner reaction profiles, and broader substrate scope, all of which contribute to its cost-effectiveness, particularly in large-scale synthesis.
Performance Comparison: HWE vs. Alternatives
To objectively assess the performance of this compound, we compare its efficacy in the Horner-Wadsworth-Emmons reaction against three widely used alternatives: the Wittig reaction, the Julia-Kocienski olefination, and the Still-Gennari olefination. The following tables summarize the performance of these methods in the synthesis of ethyl cinnamate (B1238496) and ethyl cyclohexylideneacetate, two representative α,β-unsaturated esters derived from an aromatic and an aliphatic aldehyde, respectively.
Table 1: Synthesis of Ethyl Cinnamate from Benzaldehyde (B42025)
| Method | Reagent | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | This compound | 83-97 | >95:5 | [1] |
| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | ~70 (mixture) | High E | |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 64-98 | 64:36 to 98:2 | [2] |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Quantitative | 26:74 (E:Z) | [3] |
Table 2: Synthesis of Ethyl Cyclohexylideneacetate from Cyclohexanecarboxaldehyde
| Method | Reagent | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | This compound | ~98 | 98:2 | [4] |
| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | Moderate | High E | N/A |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 71 | High E | [5] |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Good | High Z | [3] |
Cost-Effectiveness Analysis
Beyond reaction performance, the cost of reagents is a critical factor in the overall economic viability of a synthetic route. The following table provides an approximate cost comparison of the key reagents discussed. Prices are based on currently available data from various chemical suppliers and are subject to change.
Table 3: Reagent Cost Comparison
| Reagent | Typical Price (USD/gram) | Supplier Examples |
| This compound | ~1.60 - 7.46 | [3][6][7] |
| Ethyl (triphenylphosphoranylidene)acetate | ~0.25 - 3.16 | [8][9][10] |
| 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | ~4.84 | [11] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | ~15.00 - 25.00 | [12][13] |
While the initial cost per gram of the Wittig reagent may appear lower, the advantages of the HWE reaction using this compound, such as higher yields, reduced purification costs (less solvent, time, and materials), and broader applicability, often lead to a lower overall cost of production, especially at scale. The reagents for the Julia-Kocienski and Still-Gennari olefinations are significantly more expensive, making them more suitable for specialized applications where their unique stereoselectivity is paramount.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are representative experimental protocols for the key olefination reactions discussed.
Horner-Wadsworth-Emmons Reaction
Synthesis of Ethyl (E)-Cinnamate
-
Materials: Sodium hydride (60% dispersion in mineral oil), this compound, benzaldehyde, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure: A suspension of sodium hydride (1.1 eq.) in anhydrous THF is cooled to 0 °C. A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled back to 0 °C, and a solution of benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford ethyl (E)-cinnamate.
Wittig Reaction
Synthesis of Ethyl Cinnamate
-
Materials: Ethyl (triphenylphosphoranylidene)acetate, benzaldehyde, dichloromethane (B109758) (DCM).
-
Procedure: To a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 eq.) in DCM is added benzaldehyde (1.0 eq.). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure. The crude residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield ethyl cinnamate.[14][15]
Julia-Kocienski Olefination
General Procedure [5]
-
Materials: 1-Phenyl-1H-tetrazol-5-yl alkyl sulfone, aldehyde, potassium hexamethyldisilazide (KHMDS), anhydrous dimethoxyethane (DME).
-
Procedure: To a solution of the 1-phenyl-1H-tetrazol-5-yl alkyl sulfone (1.0 eq.) in anhydrous DME at -78 °C is added a solution of KHMDS (1.1 eq.) in DME. The mixture is stirred for 1 hour at -78 °C. The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.
Still-Gennari Olefination
General Procedure for Z-selective olefination [6]
-
Materials: Bis(2,2,2-trifluoroethyl) phosphonate reagent, aldehyde, potassium tert-butoxide, 18-crown-6 (B118740), anhydrous THF.
-
Procedure: To a solution of the bis(2,2,2-trifluoroethyl) phosphonate (2.0 eq.), the aldehyde (1.0 eq.), and 18-crown-6 (3.0 eq.) in dry THF at -78 °C is added a solution of potassium tert-butoxide (2.1 eq.) in dry THF dropwise. The mixture is stirred at -78 °C for 2 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with 2 M HCl, saturated NaHCO3, and brine, then dried over sodium sulfate and concentrated. The residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic methods, the following diagrams have been generated using Graphviz.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Caption: Comparison of Olefination Methodologies.
Conclusion
The Horner-Wadsworth-Emmons reaction, utilizing this compound, stands out as a highly cost-effective and efficient method for the synthesis of E-α,β-unsaturated esters. Its advantages in terms of yield, stereoselectivity, and ease of purification often outweigh the seemingly lower initial cost of alternative reagents like those used in the Wittig reaction. For syntheses where high Z-selectivity is required, the Still-Gennari modification of the HWE reaction is a powerful, albeit more expensive, option. The Julia-Kocienski olefination also provides excellent E-selectivity but at a higher reagent cost. Ultimately, the choice of olefination strategy will depend on the specific requirements of the target molecule, including desired stereochemistry, scale of the reaction, and budgetary constraints. However, for the general and reliable synthesis of E-α,β-unsaturated esters, this compound offers a compelling combination of performance and cost-effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. 2-膦酰丙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ethyl (triphenylphosphoranylidene)acetate, CasNo.1099-45-2 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 10. sciedco.ca [sciedco.ca]
- 11. cenmed.com [cenmed.com]
- 12. 88738-78-7 Cas No. | Bis(2,2,2-trifluoroethyl) [(methoxycarbonyl)methyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 13. BIS(2,2,2-TRIFLUOROETHYL) (METHOXYCARBONYLMETHYL)PHOSPHONATE | 88738-78-7 [chemicalbook.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. www1.udel.edu [www1.udel.edu]
A Researcher's Guide to Spectroscopic Analysis for Product Structure and Purity Confirmation
In the realms of chemical research and drug development, the unambiguous confirmation of a product's chemical structure and purity is paramount.[1] Spectroscopic techniques are the cornerstone of this analytical process, each offering a unique perspective on the molecular architecture of a synthesized compound.[1][2] This guide provides an objective comparison of the most prevalent spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—complete with experimental data presentation and detailed protocols.
Comparative Overview of Spectroscopic Techniques
A combined approach, leveraging the strengths of multiple spectroscopic techniques, is essential for unequivocal structure determination.[1][3] The following table summarizes the key attributes of each method.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atomic connectivity, stereochemistry, and quantitative purity assessment.[1][4][5] | Unparalleled for complete structure elucidation and can provide quantitative data without the need for external calibration standards.[1][5] | Lower sensitivity compared to MS, often requiring higher sample concentrations.[1] |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns.[6][7][8] | High sensitivity, requiring only a small amount of sample.[1] | May be difficult to distinguish between isomers, and complex fragmentation can be challenging to interpret.[1] |
| FT-IR Spectroscopy | Presence or absence of specific functional groups.[1][9] | Fast, non-destructive, and versatile for various sample types.[1] | Provides limited information about the overall molecular skeleton.[1] |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems.[1][10] | High sensitivity and particularly useful for quantitative analysis of UV-Vis active compounds.[1][11] | Provides limited structural information, and not all compounds are UV-Vis active.[1] |
In-Depth Look at Each Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds.[1] It operates on the principle of atomic nuclei interacting with an external magnetic field.[12] The most common types used in organic chemistry are ¹H NMR and ¹³C NMR.
Quantitative Data Presentation: NMR Chemical Shifts
The chemical shift (δ) in an NMR spectrum indicates the chemical environment of a nucleus. This data is typically presented in a table format.
Example: Hypothetical Product - Ethyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.04 | Singlet | 3H | -C(=O)-CH₃ |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Purity Assessment with NMR
Quantitative NMR (qNMR) is a precise method for determining the purity of a substance, often using an internal standard without the need for external calibration.[5] It can be used for both absolute and relative quantification of impurities.[5]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental formula of a compound.[6][7] It involves ionizing a sample, separating the ions based on their m/z ratio, and then detecting them.[13]
Quantitative Data Presentation: Mass-to-Charge Ratio
The primary data from MS is the mass spectrum, which plots ion intensity versus m/z. Key information is summarized in a table.
Example: Hypothetical Product - Aspirin
| Ion | m/z (Observed) | m/z (Calculated) | Assignment |
| [M+H]⁺ | 181.0501 | 181.0495 | Molecular Ion |
| [M-CH₂CO]⁺ | 139.0390 | 139.0389 | Fragment Ion |
| [C₇H₅O₂]⁺ | 121.0284 | 121.0284 | Fragment Ion |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.
Quantitative Data Presentation: Absorption Frequencies
The output is a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic peaks are tabulated to indicate the presence of functional groups.
Example: Hypothetical Product - Benzoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1600, 1450 | Medium | C=C stretch (Aromatic Ring) |
| 1210-1320 | Strong | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions.[14] It is particularly useful for detecting conjugated systems and can be used for quantitative analysis based on the Beer-Lambert Law.[10][15]
Quantitative Data Presentation: Wavelength of Maximum Absorbance
The key piece of data is the wavelength of maximum absorbance (λmax), which is characteristic of a compound's electronic structure.[1]
Example: Hypothetical Product - Caffeine
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water | 273 | 9,700 M⁻¹cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for each technique.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[16]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[16]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks is performed to determine the relative ratios of protons.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]
-
Mass Analysis: The generated ions are separated in the mass analyzer based on their m/z ratio.[6]
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum.[6] The data is analyzed to identify the molecular ion peak and characteristic fragment ions.[7]
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solids.
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
-
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr/solvent) to subtract from the sample spectrum.[1]
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument's software automatically performs the background subtraction.[1]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to different functional groups. These are identified using correlation tables.[17]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, water). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).[18]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Select the desired wavelength range for the scan.[1]
-
Data Acquisition: Fill a clean cuvette with the solvent to serve as a blank and record the baseline. Then, rinse and fill the cuvette with the sample solution and acquire the absorbance spectrum.[1]
-
Data Analysis: The spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).[1]
Visualizing the Workflow and Logic
To better understand the interplay of these techniques, the following diagrams illustrate the typical workflow for product analysis and the logical process of structure elucidation.
Caption: General workflow from product synthesis to structure and purity confirmation.
Caption: Logical integration of data for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 7. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. longdom.org [longdom.org]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. veeprho.com [veeprho.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. microbenotes.com [microbenotes.com]
- 16. ekwan.github.io [ekwan.github.io]
- 17. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Substrate Scope of Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Key Horner-Wadsworth-Emmons Reagent
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the stereoselective synthesis of alkenes, offering significant advantages in the construction of complex molecular architectures prevalent in pharmaceuticals and other bioactive compounds. A key reagent in this reaction is triethyl 2-phosphonopropionate, valued for its ability to introduce an α-methyl-α,β-unsaturated ester moiety. This guide provides a comprehensive comparison of the substrate scope and performance of this compound with alternative phosphonate (B1237965) reagents, supported by experimental data to inform reagent selection in organic synthesis.
Performance of this compound with Aldehydes
This compound demonstrates excellent reactivity and high E-stereoselectivity in reactions with a variety of aldehydes. Notably, highly efficient and stereoselective transformations can be achieved under solvent-free conditions, an attractive feature for green chemistry applications.
A study by Ando et al. highlights the performance of this compound (1a) in solvent-free HWE reactions using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base. The reaction with aromatic aldehydes consistently affords high yields and exceptional E-selectivity.[1] For instance, the reaction with benzaldehyde (B42025) yields the corresponding ethyl cinnamate (B1238496) derivative in 97% yield with an E/Z ratio of 95:5.[1] Electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, generally providing yields in the range of 83-97% and E-selectivity between 95% and 99%.[1]
With aliphatic aldehydes, this compound also provides good yields and high E-selectivity, although slightly lower than with aromatic counterparts. For example, the reaction with isovaleraldehyde (B47997) gives a 92% yield with a 92:8 E/Z ratio.[2] For sterically hindered α-branched aliphatic aldehydes, the selectivity can be further improved by employing a bulkier phosphonate reagent, such as triisopropyl 2-phosphonopropionate, in conjunction with barium hydroxide octahydrate (Ba(OH)₂·8H₂O), achieving up to >99:1 E-selectivity.[1]
Table 1: Horner-Wadsworth-Emmons Reaction of this compound with Various Aldehydes
| Aldehyde | Base | Yield (%) | E/Z Ratio |
| Benzaldehyde | LiOH·H₂O | 97 | 95:5 |
| 4-Methoxybenzaldehyde | LiOH·H₂O | 95 | 98:4 |
| 4-Chlorobenzaldehyde | LiOH·H₂O | 96 | 96:4 |
| 4-Nitrobenzaldehyde | LiOH·H₂O | 83 | 99:1 |
| 2-Naphthaldehyde | LiOH·H₂O | 95 | 95:5 |
| Heptanal | LiOH·H₂O | 94 | 92:8 |
| Isovaleraldehyde | LiOH·H₂O | 92 | 92:8 |
| Cyclohexanecarboxaldehyde | LiOH·H₂O | 90 | 94:6 |
Data sourced from Ando, K. et al. (2009).[1]
Performance with Ketones: A Noteworthy Limitation
While the Horner-Wadsworth-Emmons reaction is generally applicable to both aldehydes and ketones, the reactivity of this compound with ketones is less extensively documented and can be a limitation. Ketones are inherently less electrophilic and more sterically hindered than aldehydes, leading to lower reaction rates and often diminished stereoselectivity.[3]
For simple phosphonates like triethyl phosphonoacetate, reactions with ketones can be achieved, often with good to high E-selectivity, especially under solvent-free conditions with a DBU/Cs₂CO₃ base system.[4][5] However, the additional steric bulk of the α-methyl group in this compound can further impede the reaction with ketones. While the reaction is feasible, particularly with more reactive ketones, yields and stereoselectivity are generally lower and more substrate-dependent compared to reactions with aldehydes. For challenging or sterically hindered ketones, alternative, more reactive phosphonate reagents or different synthetic strategies may be more suitable.
Comparison with Alternative Phosphonate Reagents
The choice of phosphonate reagent is critical for achieving the desired stereochemical outcome. While this compound is a reliable choice for the synthesis of (E)-α-methyl-α,β-unsaturated esters, other reagents offer distinct advantages for different synthetic targets.
For Enhanced E-Selectivity with Hindered Aldehydes:
As mentioned, for α-branched aliphatic aldehydes where this compound may show slightly reduced selectivity, triisopropyl 2-phosphonopropionate can provide superior E-selectivity.[1] The increased steric bulk of the isopropyl groups on the phosphonate is thought to favor the transition state leading to the E-isomer.
For the Synthesis of Z-Alkenes:
The standard HWE reaction with this compound strongly favors the formation of the thermodynamically more stable E-alkene. To obtain the corresponding Z-isomer, a modified approach is necessary. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures.[3] These conditions favor kinetic control and lead to the preferential formation of the Z-alkene.
Table 2: Comparison of Phosphonate Reagents for Alkene Synthesis
| Desired Product | Recommended Reagent | Typical Substrates | Key Advantages |
| (E)-α-Methyl-α,β-unsaturated ester | This compound | Aromatic and unhindered aliphatic aldehydes | High E-selectivity, good yields, mild conditions |
| (E)-α-Methyl-α,β-unsaturated ester | Triisopropyl 2-phosphonopropionate | Sterically hindered aliphatic aldehydes | Enhanced E-selectivity for challenging substrates |
| (Z)-α,β-Unsaturated ester | Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) | Aldehydes | High Z-selectivity |
Experimental Protocols
General Protocol for the Solvent-Free HWE Reaction of this compound with Aldehydes using LiOH·H₂O:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.2 mmol), and LiOH·H₂O (1.2 mmol).
-
Stir the mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.
-
Determine the E/Z ratio by ¹H NMR spectroscopy.
Visualizing the Reaction Workflow
The Horner-Wadsworth-Emmons reaction follows a well-established mechanistic pathway. The following diagrams illustrate the overall workflow and the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Triethyl 2-Phosphonopropionate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Triethyl 2-phosphonopropionate are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, ensuring compliance and safety.
Pre-Disposal and Handling
Before initiating the disposal process, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a combustible liquid and requires careful handling in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.
Personal Protective Equipment (PPE) and Spill Cleanup Materials
| Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves | To protect hands from skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Fume hood or well-ventilated area | To prevent inhalation of vapors. |
| Spill Kit | Inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) | To contain and clean up any spills. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.
-
Consult Regulations : Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.
-
Segregate Waste : Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Management : Use a container that is in good condition and compatible with the chemical. Ensure the container is tightly closed when not in use.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other information required by your institution or local regulations.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Arrange for Pickup : Contact a licensed hazardous waste disposal company to arrange for the pickup and transportation of the chemical waste.
-
Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Contaminated Packaging
Dispose of contaminated packaging in the same manner as the unused product.[2] Ensure that the container is completely empty before disposal.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[3]
-
Collect Absorbent Material : Carefully collect the absorbent material and place it in a suitable, closed container for disposal.
-
Clean the Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste : The collected absorbent material is now considered hazardous waste and must be disposed of following the same procedures as the chemical itself.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Triethyl 2-Phosphonopropionate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Triethyl 2-phosphonopropionate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are paramount to minimize exposure and mitigate risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves are recommended for incidental contact. For extended contact, consider heavier-duty butyl rubber or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | Protects against eye irritation from splashes or vapors. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if working outside a fume hood or in poorly ventilated areas.[1] | Prevents inhalation of vapors, which may cause respiratory tract irritation.[3] |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or increased splash potential, a chemically resistant apron or suit is advised. | Protects skin and personal clothing from contamination. |
Note: No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. Therefore, it is critical to handle this chemical with a high degree of caution and always aim to minimize exposure.
Operational Plan: From Preparation to Disposal
Following a systematic workflow is crucial for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.
-
Inspect PPE: Check all PPE for damage or contamination before use.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always have the SDS readily available for reference.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Conduct all work within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Carefully pour or pipette the required amount of this compound, avoiding splashes.
-
Perform Experiment: Carry out the experimental procedure, keeping the container of this compound sealed when not in use.
-
Post-Handling: After use, tightly seal the primary container.
-
Decontaminate: Wipe down the work surface with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Final Disposal
-
Dispose of all waste containing this compound through your institution's approved hazardous waste management program. Do not pour this chemical down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
